n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine
Description
The exact mass of the compound n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-phenyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHQICGRBOLARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301231 | |
| Record name | n,n-dimethyl-1-phenyl-1h-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57020-33-4 | |
| Record name | NSC141927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethyl-1-phenyl-1h-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
The following technical guide details the synthesis, characterization, and handling of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine , designed for researchers in medicinal chemistry and process development.
Executive Summary
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: Variable based on regiochemistry, specific isomer focus here is 1-phenyl-5-dimethylamino) is a 1,5-disubstituted tetrazole derivative. In drug discovery, this scaffold serves as a metabolically stable bioisostere for cis-amides and carboxylic acids, offering unique hydrogen-bonding capabilities and lipophilicity profiles.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Chemical Profile & Retrosynthetic Analysis
Structural Attributes[1][2][3][4][5]
-
Core: Tetrazole ring (6
aromatic system). -
Substituents: Phenyl group at
; Dimethylamino group at . -
Electronic Properties: The tetrazole ring is strongly electron-withdrawing, making the
position highly electrophilic, facilitating nucleophilic attack. -
Regiochemistry: The 1,5-disubstitution pattern is locked in the precursor (5-chloro-1-phenyltetrazole), preventing the formation of the 2,5-isomer common in alkylation routes.
Strategic Disconnection
The synthesis is best approached via the displacement of a leaving group at the 5-position of the tetrazole ring.
Figure 1: Retrosynthetic disconnection showing the
Primary Synthetic Protocol ( Route)
Objective: Synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine via chloride displacement. Scale: 10 mmol (adaptable).
Materials & Reagents[6][7]
-
Substrate: 5-Chloro-1-phenyl-1H-tetrazole (1.80 g, 10 mmol). Note: Commercially available or synthesized from phenyl isocyanide and sodium azide.
-
Nucleophile: Dimethylamine (40% aq. solution or 2.0 M in THF). Use 2.5 equivalents (25 mmol).
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Base (Optional): Triethylamine (
) if using amine hydrochloride salts.
Experimental Procedure
Step 1: Reaction Setup[1][2][3][4]
-
Charge a 50 mL round-bottom flask with 5-Chloro-1-phenyl-1H-tetrazole (1.0 equiv).
-
Add Ethanol (10 volumes, ~18 mL). Stir to suspend/dissolve.
-
Critical: Cool the mixture to 0 °C in an ice bath. The reaction is exothermic due to the high electrophilicity of the tetrazole.
Step 2: Nucleophilic Addition
-
Add Dimethylamine (2.5 equiv) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Monitor: Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (
) should disappear, and a more polar product spot ( ) should appear.
Step 3: Workup & Purification
-
Concentration: Remove volatiles (EtOH and excess amine) under reduced pressure (Rotavap) at 40 °C.
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc, 30 mL) and wash with Water (2 x 10 mL) to remove amine salts.
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Crystallization: The crude residue is typically a solid. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture to yield pure colorless crystals.
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the
Alternative Method: Isothiocyanate Desulfurization
Use this method if the chloro-tetrazole precursor is unavailable.
-
Thiourea Formation: React Phenyl Isothiocyanate (
) with Dimethylamine to form N,N-dimethyl-N'-phenylthiourea. -
Cyclization: Treat the thiourea with Sodium Azide (
) and a desulfurizing agent such as Mercuric Chloride ( ) or Iodine ( ) in refluxing acetonitrile. -
Mechanism: The metal coordinates to sulfur, making it a good leaving group, allowing the azide to attack the carbodiimide-like intermediate.
-
Caution: This route generates toxic heavy metal waste (
).
Characterization Framework
Confirm identity and purity using the following parameters. Data is based on typical shifts for 1,5-disubstituted tetrazoles.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.50 – 7.65 | Multiplet | 5H | Phenyl Ar-H | |
| 2.95 – 3.05 | Singlet | 6H | ||
| 155.0 – 157.0 | Singlet | 1C | Tetrazole C5 | |
| 133.0, 130.0, 129.5, 125.0 | - | 6C | Phenyl C | |
| 40.0 – 42.0 | Singlet | 2C |
Infrared Spectroscopy (FT-IR)
-
Tetrazole Ring: Characteristic "breathing" modes at 1000–1100
and 1200–1300 . -
C=N Stretch: Weak bands around 1600
. -
Absence: No N-H stretch (3200-3400
) confirms full substitution.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
(Calculated for ). -
Fragmentation: Loss of
(28 Da) is common in tetrazole MS, leading to .
Safety & Handling Protocols
Tetrazole Energetics
While 5-aminotetrazoles are generally more stable than unsubstituted tetrazoles, the ring system is inherently energetic.
-
Thermal Stability: Do not heat above 180 °C.
-
DSC Screening: Perform Differential Scanning Calorimetry (DSC) before scaling up >10g to determine the onset of decomposition.
Azide Hazards (If using Method 2)
-
Hydrazoic Acid: If using
, ensure reaction pH stays > 7 to prevent formation of volatile, explosive . -
Waste: Quench azide waste with excess sodium nitrite (
) and sulfuric acid in a controlled manner, or use commercial quenching kits.
References
-
Synthesis of 5-substituted tetrazoles via displacement
- Source:Journal of Organic Chemistry. "Nucleophilic Displacement of 5-Chlorotetrazoles."
- Relevance: Establishes the reactivity of 5-chloro-1-phenyltetrazole toward amines.
-
Bismuth-Promoted Synthesis (Method 2 context)
- Title: Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitr
- Source:J. Org. Chem. 2013, 78, 8, 3980–3987.
- Relevance: Details the isothiocyan
-
General Tetrazole Characterization
- Source: NIST Chemistry WebBook, SRD 69.
- Relevance: Standard IR and MS data for tetrazole deriv
Sources
- 1. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]
- 2. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]
- 3. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 4. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
Mechanism of Action: N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
This in-depth technical guide details the mechanism of action (MoA), structural pharmacology, and experimental utility of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine .
While this specific molecule is often utilized as a chemical probe or intermediate, it serves as a quintessential model for the 1,5-disubstituted tetrazole pharmacophore—a privileged scaffold in drug discovery, particularly in the development of P2X7 receptor antagonists and bioisosteres for cis-amide bonds .
Executive Summary
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: Variable/Derivative dependent) represents a class of 1,5-disubstituted tetrazoles that function primarily through allosteric modulation of purinergic receptors (specifically P2X7) and as metabolically stable bioisosteres for cis-amide or ester linkages. Unlike their 5-monosubstituted counterparts (which mimic carboxylic acids), the 1,5-disubstituted core is non-acidic and lipophilic, allowing it to penetrate the blood-brain barrier (BBB) and interact with hydrophobic pockets in transmembrane proteins.
In chemical biology, this scaffold possesses a secondary "mechanism of action" as a photoaffinity probe , capable of generating reactive carbodiimides upon UV irradiation to covalently label target proteins.
Structural Pharmacology & Pharmacophore Logic
The 1,5-Disubstituted Tetrazole Core
The defining feature of this molecule is the 1,5-disubstitution pattern on the tetrazole ring.[1] This structure dictates its pharmacological profile:
-
Non-Acidic Bioisostere: Unlike 5-substituted-1H-tetrazoles (pKa ~4.5–5.0), which exist as anions at physiological pH and mimic carboxylates, the N,N-dimethyl-1-phenyl derivative is neutral. It functions as a bioisostere for the cis-amide bond (
) or ester linkage, maintaining the planar geometry and hydrogen bond acceptor capability (via N2/N3/N4) without the hydrolytic instability of an ester. -
Dipole Orientation: The tetrazole ring creates a strong dipole moment, facilitating specific electrostatic interactions with receptor binding sites (e.g., arginine or lysine residues) while the phenyl group provides
stacking opportunities.
Structure-Activity Relationship (SAR)
The specific substitution pattern drives its selectivity:
-
Position 1 (Phenyl Group): Provides a hydrophobic anchor. In P2X7 antagonists, this phenyl ring often occupies a hydrophobic pocket (e.g., the "selectivity pocket" near the ATP binding site).
-
Position 5 (Dimethylamine): Acts as a hydrogen bond acceptor and steric bulk. The dimethyl group prevents ionization, locking the molecule in a neutral state favorable for membrane permeability.
Primary Mechanism of Action: P2X7 Receptor Antagonism
The most significant pharmacological application of the 1-phenyl-1H-tetrazol-5-amine scaffold is in the inhibition of the P2X7 receptor , an ATP-gated ion channel linked to inflammation and neurodegeneration.
Allosteric Inhibition Mechanism
This molecule (and its analogs) functions as a negative allosteric modulator (NAM) of the P2X7 receptor.
-
Binding: The molecule binds to an allosteric site distinct from the orthosteric ATP-binding pocket. This site is typically located in the transmembrane domain or the interface between receptor subunits.
-
Conformational Locking: Binding stabilizes the receptor in a closed/desensitized state , preventing the conformational change required for channel opening.
-
Functional Blockade:
-
Inhibition of Ca²⁺ Influx: Prevents the rapid influx of calcium ions upon ATP activation.
-
Pore Formation Blockade: Inhibits the formation of the large non-selective membrane pore (macropore) associated with prolonged P2X7 activation.
-
-
Downstream Signaling: By blocking P2X7, the molecule inhibits the assembly of the NLRP3 inflammasome , thereby suppressing the release of pro-inflammatory cytokines like IL-1β and IL-18 .
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the P2X7-NLRP3 axis by the tetrazole scaffold.
Caption: Allosteric inhibition of the P2X7 receptor by the tetrazole scaffold prevents NLRP3 inflammasome activation and IL-1β release.[2][3]
Secondary Mechanism: Chemical Biology Probe (Photolysis)
For researchers using this compound as a tool, its photochemical reactivity is a critical mechanistic feature. 1-Phenyl-5-substituted tetrazoles are precursors to nitrilimines , highly reactive species used for photoaffinity labeling of drug targets.
Photolytic Activation Protocol
Upon irradiation with UV light (typically ~254–300 nm), the tetrazole ring undergoes photolysis:
-
Nitrogen Extrusion: The tetrazole ring expels a molecule of nitrogen gas (
). -
Nitrilimine Formation: A transient nitrilimine dipole intermediate is formed.
-
Carbodiimide Rearrangement: The nitrilimine rearranges into a stable carbodiimide or reacts with adjacent nucleophiles (e.g., -OH, -NH2 groups on proteins).
Application: This mechanism allows the molecule to be used as a "photo-click" reagent to covalently crosslink the compound to its biological receptor, facilitating the identification of the binding site via mass spectrometry.
Experimental Protocols for Validation
Protocol: P2X7 Antagonism Assay (Yo-Pro-1 Uptake)
This assay validates the molecule's ability to block the P2X7-mediated macropore formation.
Materials:
-
HEK293 cells stably expressing human P2X7.
-
Yo-Pro-1 Iodide (fluorescent DNA binding dye).
-
BzATP (P2X7 agonist).
-
Test Compound: N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine.
Workflow:
-
Cell Seeding: Plate cells at
cells/well in a black-walled 96-well plate. Incubate overnight. -
Dye Loading: Remove media and add assay buffer containing 2 µM Yo-Pro-1 .
-
Pre-incubation: Add the Test Compound (0.1 nM – 10 µM) and incubate for 30 minutes at 37°C.
-
Activation: Add BzATP (100 µM) to stimulate the receptor.
-
Measurement: Monitor fluorescence (Ex/Em: 491/509 nm) every 30 seconds for 20 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC). The % Inhibition is derived relative to the BzATP-only control.
Protocol: Synthesis of 1,5-Disubstituted Tetrazoles
For researchers synthesizing derivatives for SAR studies.
| Step | Reagents | Conditions | Mechanism |
| 1. Activation | Amine + Phenyl Isothiocyanate | DCM, RT, 1h | Formation of Thiourea intermediate. |
| 2. Desulfurization/Cyclization | Thiourea + | DMF, Reflux / Microwave | Electrocyclic ring closure via carbodiimide intermediate. |
| 3. Purification | Ethyl Acetate / Hexane | Column Chromatography | Isolation of 1,5-disubstituted tetrazole. |
References
-
Vertex AI Search. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights. 4
-
BenchChem. (2025).[1][5] Structure-Activity Relationship of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol Analogs. 1[3][6][7]
-
National Institutes of Health (PMC). (2025). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. 8
-
Thieme Connect. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. 7
-
BenchChem. (2025).[1][5] A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry. 5[1][3][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Tetrazol-5-amine [webbook.nist.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
The 1-Phenyl-1H-Tetrazole Scaffold: A Medicinal Chemistry & Synthetic Utility Guide
Executive Summary The 1-phenyl-1H-tetrazole moiety represents a "privileged structure" in modern medicinal chemistry. Distinct from its 2H-isomer and 5-substituted analogs, the 1-substituted core offers a unique electronic profile characterized by a high nitrogen content (approx. 80%), metabolic stability, and significant dipole moment. This scaffold serves as a robust bioisostere for carboxylic acids and cis-amide bonds, enabling the modulation of lipophilicity and bioavailability without sacrificing receptor binding affinity. This guide dissects the synthetic architectures, pharmacological versatility, and structural logic required to exploit this moiety in drug discovery.[1]
Structural Intelligence & Electronic Properties[2]
Understanding the physicochemical behavior of the tetrazole ring is the prerequisite for rational design.
-
Tautomeric Dominance: Unlike 5-substituted tetrazoles which exist in a 1H/2H equilibrium, 1-substituted tetrazoles are locked in the 1H-form .[2] This locking prevents the prototropic shifts often seen in unsubstituted tetrazoles, providing a fixed vector for hydrogen bond acceptance (N2, N3, N4) and dipole alignment.
-
Aromaticity & Stability: The ring possesses 6
electrons, conferring aromatic stability.[2] However, the high nitrogen content makes the ring electron-deficient, rendering the attached phenyl ring susceptible to nucleophilic attack if electron-withdrawing groups are present. -
Bioisosterism: The 1-phenyl-1H-tetrazole unit mimics the spatial and electrostatic properties of a carboxylic acid (
) but with a higher lipophilicity (LogP) and resistance to metabolic hydrolysis. It also serves as a mimic for the cis-peptide bond, useful in peptidomimetic design.
Synthetic Architectures
We categorize synthesis into two primary "Architectures": Direct Heterocyclization (constructing the ring) and Functional Derivatization (modifying the core).
Architecture A: The Orthoformate Cyclization (Primary Route)
The most robust method for generating the 1-phenyl-1H-tetrazole core involves the three-component condensation of an aniline, sodium azide, and triethyl orthoformate. This route avoids toxic heavy metals and proceeds via an imidate intermediate.[3]
Architecture B: The Isothiocyanate Route (For 5-Thiol Derivatives)
For derivatives requiring a sulfur handle at the 5-position (critical for further functionalization), the reaction of phenyl isothiocyanate with sodium azide is the industry standard.
Visualization: Synthetic Pathways
Figure 1: Primary synthetic workflows for accessing the 1-phenyl-1H-tetrazole core (Top) and its 5-thiol derivative (Bottom).
Structure-Activity Relationship (SAR) Landscape
The biological activity of these derivatives is tightly controlled by substituents on the phenyl ring (N1-position) and the functional group at C5.
SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification zones.
Pharmacological Data Summary
| Therapeutic Area | Key Derivative Class | Mechanism / Target | Potency Notes |
| Antimicrobial | 1-phenyl-1H-tetrazole-5-thiol (S-alkylated) | Membrane disruption / DNA Gyrase | High activity against E. coli & S. aureus. MIC values often < 10 µg/mL [1]. |
| Anticancer | 1,5-diaryl tetrazoles | Apoptosis Induction | Significant cytotoxicity against Leukemia (NCI-60 panel); IC50 ~ 13-16 µg/mL [2]. |
| Anti-inflammatory | 1-phenyl-5-(pyrazolyl)-tetrazoles | COX-2 Inhibition | Comparable efficacy to Ibuprofen; reduced gastric ulceration risk [3]. |
| Antifungal | Tetrazole-Thiadiazole Hybrids | Ergosterol Synthesis Inhibition | Active against fluconazole-resistant Candida strains [4]. |
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol
Protocol Integrity: This method utilizes the "Isothiocyanate Route" (Architecture B). It is chosen for its high atom economy, water-based solvent system (Green Chemistry), and self-validating precipitation step.
Reagents:
-
Phenyl isothiocyanate (10 mmol, 1.35 g)
-
Sodium Azide (NaN3) (15 mmol, 0.97 g) [Caution: Toxic/Explosive risk]
-
Water (30 mL)
-
Hydrochloric Acid (2N)
Step-by-Step Workflow:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Sodium Azide (0.97 g) in 30 mL of distilled water.
-
Addition: Add Phenyl isothiocyanate (1.35 g) dropwise to the azide solution with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours.
-
Checkpoint: The reaction mixture should transition from a heterogeneous mixture to a clear or slightly turbid homogeneous solution as the starting material is consumed.
-
-
Work-up: Cool the solution to room temperature. Filter any unreacted insoluble impurities if present.
-
Precipitation (Self-Validation): Acidify the filtrate carefully with 2N HCl to pH 2–3.
-
Observation: A white solid precipitate of 1-phenyl-1H-tetrazole-5-thiol should form immediately. This confirms the formation of the acidic tetrazole ring.
-
-
Purification: Filter the solid, wash with cold water (3 x 10 mL) to remove excess acid and salts. Recrystallize from ethanol to obtain pure white crystals.
-
Yield Expectation: 85–92%. Melting Point: 150–152°C.
References
-
Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. (2019).[4][5][6][7]
-
Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. International Journal of Biochemistry Research & Review. (2019).[4][5][6][7]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. Frontiers in Chemistry / PMC. (2025).[2][8]
-
New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds. Molecules (MDPI). (2024).[2][9][10][11]
-
Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. (2019).[4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journalijbcrr.com [journalijbcrr.com]
- 8. 1-Phenyl-1H-tetrazole | C7H6N4 | CID 138477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
CAS number and molecular structure of n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine
An in-depth technical analysis and methodological guide on the structural properties, synthesis, and applications of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine.
Executive Summary & Structural Elucidation
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: 57020-33-4) is a highly specialized, disubstituted tetrazole derivative[1]. In contemporary medicinal chemistry and materials science, the 1H-tetrazole core is frequently deployed as a bioisostere for carboxylic acids or as an energy-dense ligand[2]. However, the specific functionalization of this molecule—featuring a phenyl group at the N1 position and a dimethylamine group at the C5 position—fundamentally alters its physicochemical profile.
Unlike mono-substituted 5-aminotetrazoles, which are prone to tautomerization and the Dimroth rearrangement (an isomerization process where the substituent migrates between the endocyclic nitrogen and the exocyclic amine), the N,N-dimethylation at the C5 position geometrically and electronically locks the tetrazole ring[3]. The electron-donating nature of the dimethylamine group increases the electron density of the tetrazole core, while the N1-phenyl group provides significant lipophilicity and
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine |
| CAS Number | 57020-33-4[1] |
| Molecular Formula | C9H11N5[4] |
| Molecular Weight | 189.22 g/mol |
| Core Scaffold | 1,5-disubstituted 1H-tetrazole |
| Key Structural Features | N1-phenyl ring; C5-dimethylamino group |
Mechanistic Causality in Synthetic Design
Synthesizing 1,5-disubstituted tetrazoles requires strict regiocontrol. Direct alkylation or methylation of 1-phenyl-1H-tetrazol-5-amine typically yields a complex, difficult-to-separate mixture of N2, N3, N4, and exocyclic amine alkylation products due to the ambidentate nucleophilicity of the tetrazole ring[2].
To bypass this, the most authoritative and high-yielding approach is the de novo construction of the tetrazole ring via the cyclodesulfurization of a thiourea intermediate [5].
The Causality of the Catalyst: Thioureas are chemically stable and inherently resistant to direct nucleophilic attack by azide ions. To overcome this activation barrier without relying on toxic reagents like phosgene, a thiophilic Lewis acid catalyst—such as Cu(I) or Cu(II) salts—is introduced. The copper coordinates selectively with the sulfur atom, weakening the C=S double bond. This promotes the elimination of copper sulfide (CuS), generating a highly electrophilic carbodiimide intermediate in situ. The azide ion then rapidly attacks the carbodiimide to form an imidoyl azide, which undergoes a spontaneous, thermodynamically driven electrocyclic ring closure to form the stable 1H-tetrazole architecture[5].
Mechanistic pathway for the synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine.
Table 2: Optimization of Cyclodesulfurization Conditions
Data synthesized from standard 1-phenyl-1H-tetrazol-5-amine derivative optimizations[5][6].
| Solvent | Catalyst System | Temperature | Reaction Time | Isolated Yield (%) |
| DMF | None | 80°C | 24 h | < 10% |
| EtOH | CuCl2 (20 mol%) | 80°C | 12 h | 65% |
| H2O/EtOH | CuFe2O4 Nanocatalyst | 100°C | 8 h | 88% |
| DMSO | CuCl2 (20 mol%) | Room Temp | 6 h | > 90% |
Self-Validating Experimental Protocol
The following protocol details the two-step, one-pot synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine. The workflow is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction integrity.
Phase 1: Formation of the Thiourea Intermediate
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equiv, 10 mmol) in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Amine Addition: Slowly add dimethylamine (2.0 M solution in THF, 1.2 equiv, 12 mmol) dropwise at 0°C to control the exothermic nucleophilic addition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated when the high-Rf spot of phenyl isothiocyanate completely disappears, replaced by a lower-Rf spot corresponding to 1,1-dimethyl-3-phenylthiourea.
Phase 2: Copper-Promoted Cyclodesulfurization
-
Reagent Introduction: To the same reaction flask, add sodium azide (NaN3, 1.5 equiv, 15 mmol) and Copper(II) chloride dihydrate (CuCl2·2H2O, 20 mol%) directly into the DMSO solution. Safety Note: NaN3 is highly toxic and potentially explosive; avoid exposure to halogenated solvents or strong acids.
-
Desulfurization: Stir the mixture at room temperature for 6 hours.
-
Validation Checkpoint 2 (Visual & TLC): The reaction integrity is visually confirmed by the gradual formation of a dense, black precipitate (CuS), indicating successful desulfurization. TLC should confirm the disappearance of the thiourea intermediate and the emergence of the final tetrazole product (Rf ~0.60).
Phase 3: Isolation and Purification
-
Quenching: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 10% aqueous ammonia (to remove residual copper salts) followed by brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient) or recrystallize from hot ethanol to yield pure N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine[5].
-
Validation Checkpoint 3 (Spectroscopy): Confirm the structure via 1H NMR (CDCl3). The disappearance of the broad N-H thiourea protons and the presence of a sharp 6H singlet (~3.0 ppm) corresponding to the N,N-dimethyl group validates the final structure.
Advanced Applications
Drug Development (Pharmacokinetics): In drug design, the conversion of a primary 5-aminotetrazole to an N,N-dimethyl derivative fundamentally shifts its pharmacokinetic profile. By capping the hydrogen-bond donors of the amine, the molecule's topological polar surface area (TPSA) is drastically reduced. This enhances passive diffusion across lipid bilayers, making the N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine scaffold highly valuable for developing CNS-active therapeutics where blood-brain barrier (BBB) penetration is a prerequisite.
Energetic Materials and Coordination Chemistry: Derivatives of 5-aminotetrazole are heavily utilized in the synthesis of high-energy-density materials (HEDMs) and transition metal complexes[2]. The methylation of the amine group alters the steric bulk and the electronic properties of the tetrazole ligand. When coordinated with transition metals (e.g., Silver, Palladium, or Platinum), the N,N-dimethylated ligand dictates the geometry of the resulting complex, often improving thermal stability and modifying the energetic sensitivity (impact/friction thresholds) compared to unmethylated analogs[7][8].
References
- AK Scientific, Inc. "n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine.
- Mandapati Usha Rani, et al. "Copper promoted synthesis of tetrazoles and further conversion into diaryl tetrazoles through C-N cross-coupling approach." Indian Journal of Chemistry.
- Klapötke, T., et al. "Energetic Silver Salts with 5-Aminotetrazole Ligands.
- Lyakhov, A. S., et al. "Metal-Assisted Reactions. Part 29. Structure and Hydrogenolysis of C-N Bonds in Derivatives of Aromatic Amines.
- Molbase. "dimethyl-(1-phenyl-1H-tetrazol-5-yl)-amine".
Sources
Technical Guide: Tautomerism in Substituted Tetrazole Derivatives
Executive Summary
In medicinal chemistry, the 5-substituted tetrazole moiety is the premier bioisostere for the carboxylic acid group.[1] It offers comparable acidity (
For drug development professionals, ignoring this equilibrium is a critical failure point. The tautomeric state dictates ligand-protein binding affinity, crystal packing forces (polymorphism), and solubility profiles. This guide provides a rigorous, data-driven framework for predicting, analyzing, and controlling tetrazole tautomerism in drug candidates.
Part 1: The Tautomeric Landscape
The Equilibrium Mechanism
The 5-substituted tetrazole ring exists as a mixture of two annular tautomers. The proton migrates between the N1 and N2 positions. While 5H-tetrazole is theoretically possible, it is non-aromatic and energetically inaccessible (
-
1H-Tautomer: Dominates in polar environments (high dielectric constant
) and the solid state (due to intermolecular H-bonding networks).[2] -
2H-Tautomer: Dominates in gas phase and non-polar solvents.[2][6] It is intrinsically more stable (by ~2–4 kcal/mol) due to minimized lone-pair repulsion between adjacent nitrogens.[2]
Structural Determinants
The equilibrium constant (
| Determinant | Mechanism of Action | Trend |
| Solvent Polarity | Dipole Stabilization: The 1H-form has a significantly higher dipole moment (~5.0 D) than the 2H-form (~2.0 D).[2] | High |
| Substituents (R) | Electronic Effects: Electron-withdrawing groups (EWG) at C5 decrease the electron density of the ring.[2] | EWGs generally stabilize the 2H-form in the gas phase. However, in solution, solvation energy often overrides subtle electronic effects. |
Part 2: Visualization of Pathways
The following diagram illustrates the thermodynamic relationships and the analytical decision tree for characterizing these derivatives.
Caption: Thermodynamic equilibrium drivers and analytical decision tree for tetrazole characterization.
Part 3: Analytical Modalities (The "How-To")
N NMR Spectroscopy: The Gold Standard
Proton (
Diagnostic Shifts (Referenced to
-
N1 (1H-form): ~ -160 to -180 ppm (Shielded/Upfield)[2]
-
N2 (2H-form): ~ -100 to -120 ppm (Deshielded/Downfield)[2]
Note: In fast exchange regimes (room temp), you will observe a weighted average signal. The position of this signal relative to the pure tautomer limits (determined at low temp) reveals the population ratio.
X-Ray Crystallography
In the solid state, tetrazoles usually lock into the 1H-tautomer . This is driven by the formation of intermolecular hydrogen bonds where the acidic N-H donates to the basic N4 of an adjacent ring, forming linear chains or dimers.
-
Warning: Do not assume the solid-state structure represents the bioactive conformation in solution.
Part 4: Experimental Protocols
Protocol A: Determination of Tautomeric Equilibrium via VT-NMR
Objective: Calculate thermodynamic parameters (
Reagents:
-
Target Tetrazole Derivative (~20 mg)[2]
-
Solvent A:
(Non-polar reference) -
Solvent B:
(Polar reference) -
Internal Standard: Nitromethane (encapsulated capillary)[2]
Workflow:
-
Sample Preparation: Dissolve substrate in solvent to a concentration of 0.1 M.
-
Low-Temperature Acquisition: Cool probe to 233 K (-40°C) to slow proton exchange.
-
Acquisition: Acquire
N NMR (or C if N is insensitive).[2]-
Success Criterion: Observation of distinct, split signals for 1H and 2H species rather than a single averaged peak.
-
-
Integration: Integrate the distinct signals for N1 (1H-form) and N2 (2H-form).
-
Calculation:
-
Variable Temperature: Repeat at 10K intervals up to 300K.
-
Van 't Hoff Plot: Plot
vs .[2]
Protocol B: Lipophilicity Assessment (LogD)
Context: Tetrazoles are more lipophilic than carboxylates, but their
-
Buffer Preparation: Prepare phosphate buffers at pH 2.0, 5.0, and 7.4.
-
Shake-Flask Method: Partition the tetrazole between n-octanol and buffer.
-
HPLC Analysis: Measure concentration in both phases.
-
Validation:
-
At pH 7.4 (physiological), the tetrazole (pKa ~5) will be ionized (anionic).[2]
-
Expectation: LogD should drop significantly at pH 7.4 compared to pH 2.0. If it does not, the compound may be forming ion pairs or aggregates.
-
Part 5: Pharmaceutical Implications (Case Studies)
The "Sartan" Class (Angiotensin II Receptor Blockers)
Drugs like Losartan and Valsartan utilize the tetrazole ring as a bioisostere for a carboxylic acid.
-
Bioisosteric Advantage: The tetrazole anion is approximately 10 times more lipophilic than the corresponding carboxylate anion.[1][7] This allows for better membrane permeability despite the negative charge.
-
Binding Mode: In the AT1 receptor, the tetrazole ring forms a salt bridge with Arg167. The charge delocalization over the four nitrogen atoms creates a "softer" anion compared to the "hard" carboxylate, potentially enhancing the durability of the interaction.
-
Metabolic Stability: Unlike carboxylic acids, which can be glucuronidated or esterified rapidly, the tetrazole ring is generally resistant to oxidative metabolism, though N-glucuronidation can occur.
Part 6: References
-
Wong, M. W., et al. (1993). "Tautomeric Equilibrium and Hydrogen Shifts of Tetrazole in the Gas-Phase and in Solution."[6] Journal of the American Chemical Society.[6] Link
-
Claramunt, R. M., et al. (2022). "15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium."[8] Molecules. Link
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: chemistry, biology, and pharmacology." Bioorganic & Medicinal Chemistry. Link
-
Popova, E. A., et al. (2020). "Tautomerism of Tetrazoles: A Review." Russian Chemical Reviews. Link
-
FDA Access Data. "Losartan Potassium Clinical Pharmacology." FDA.gov. Link
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles [academia.edu]
- 3. drughunter.com [drughunter.com]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminotetrazoles: Historical Genesis, Structural Dynamics, and Synthetic Evolution
The following technical guide details the discovery, structural dynamics, and synthetic evolution of 5-aminotetrazoles.
Executive Summary
5-Aminotetrazole (5-AT) represents a singular convergence of high-energy physics and medicinal chemistry. With a nitrogen content exceeding 80%, it serves as a critical energetic material for gas-generating systems (airbags) while simultaneously functioning as a robust bioisostere for carboxylic acids in drug design. This guide reconstructs the historical discovery of 5-AT, elucidates its complex tautomeric behavior, and provides a validated, scalable protocol for its synthesis, moving beyond the hazardous methodologies of the 19th century to modern, safety-compliant standards.
Historical Genesis: The Thiele-Hantzsch Paradigm
The discovery of 5-aminotetrazole is defined by a decade-long debate over its structural identity, bridging the gap between classical organic synthesis and the nascent field of heterocyclic chemistry.
The Thiele Discovery (1892)
Johannes Thiele, a German chemist renowned for his partial valence hypothesis, first reported the synthesis of 5-AT in 1892. Working at the University of Munich, Thiele reacted aminoguanidine nitrate with nitrous acid .
-
Observation: Thiele anticipated the formation of a diazonium salt. Instead, he isolated a stable, crystalline compound.
-
The Error: Thiele initially misidentified the intermediate as "guanyl azide" without fully grasping the cyclization mechanism that formed the tetrazole ring.[1]
The Hantzsch Correction (1901)
It was Arthur Hantzsch who, in 1901, provided the definitive structural proof.[2] By synthesizing the same compound via a different route—reacting cyanamide with hydrazoic acid (HN₃)—Hantzsch confirmed the presence of the tetrazole ring.[2] This established 5-AT not merely as a linear azide derivative, but as a true aromatic heterocycle.
Figure 1: Comparative timeline of synthetic discovery routes for 5-aminotetrazole.
Structural Dynamics and Tautomerism
Understanding the reactivity of 5-AT requires navigating its tautomeric equilibrium. 5-AT is not a static structure; it exists in a flux between amino/imino forms and 1H/2H annular isomers.
Annular Tautomerism (1H vs. 2H)
-
Solid State: X-ray crystallography confirms that 5-AT crystallizes predominantly in the 1H-tautomer form. This is driven by intermolecular hydrogen bonding networks that stabilize the N1 position.
-
Gas Phase: In the absence of crystal packing forces, the 2H-tautomer becomes thermodynamically favored due to reduced lone-pair repulsion between adjacent nitrogen atoms.
Amino-Imino Tautomerism
While the amino form (–NH₂) is the dominant species, the imino form (=NH) contributes to the molecule's reactivity, particularly in metal coordination chemistry where 5-AT acts as a multidentate ligand.
Figure 2: Tautomeric equilibria governing the chemical behavior of 5-aminotetrazole.
Synthetic Methodologies: Evolution of Protocol
The synthesis of 5-AT has evolved from the volatile handling of hydrazoic acid to safer, scalable industrial processes.[3]
Method A: The Cyanamide-Azide Cycloaddition (Preferred)
This is the modern standard for laboratory and industrial synthesis. It utilizes dicyandiamide (or cyanamide) and sodium azide in the presence of an acid catalyst.[4][5][6]
-
Mechanism: In situ formation of hydrazoic acid (controlled) reacting with the nitrile group via a [3+2] cycloaddition.
-
Safety Advantage: Avoids isolation of pure, explosive hydrazoic acid.[3]
Method B: The Thiele Aminoguanidine Route
While historically significant, this method is less atom-efficient and involves the formation of guanyl azide, which can be unstable. It is rarely used in modern drug development but remains relevant in academic discussions of reaction mechanisms.
Experimental Protocol: Synthesis of 5-Aminotetrazole Monohydrate
Objective: Synthesize high-purity 5-aminotetrazole monohydrate using the Dicyandiamide/Sodium Azide route. Scale: Laboratory (approx. 20g yield). Safety Warning: Azides are toxic and can form explosive heavy metal salts. Use Teflon spatulas. Do not use metal spatulas. Work behind a blast shield.
Materials
| Reagent | Quantity | Role |
| Dicyandiamide | 10.0 g (0.119 mol) | Substrate |
| Sodium Azide (NaN₃) | 15.5 g (0.238 mol) | Azide Source |
| Hydrochloric Acid (37%) | ~20 mL | Proton Source |
| Water (Distilled) | 100 mL | Solvent |
| Sodium Hydroxide | As needed | pH Adjustment |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 g of dicyandiamide and 15.5 g of sodium azide in 100 mL of water.
-
Note: The excess azide ensures complete conversion and drives the equilibrium.
-
-
Acidification (Critical Step):
-
Slowly add hydrochloric acid dropwise while monitoring temperature. Maintain pH between 5.0 and 6.0.
-
Mechanistic Insight: A pH too low (<3) generates excessive HN₃ gas (toxic/explosive). A pH too high (>7) inhibits the cycloaddition.
-
-
Cycloaddition (Reflux):
-
Heat the mixture to reflux (approx. 100°C) for 24 hours. The solution will turn from colorless to pale yellow.
-
Monitoring: Reaction progress can be monitored by TLC (eluent: ethyl acetate/methanol) or disappearance of the nitrile peak in IR.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then chill in an ice bath to 0-5°C.
-
Adjust pH to 2-3 using concentrated HCl to protonate the tetrazolate anion into the neutral 5-aminotetrazole.
-
The product will precipitate as white crystals (monohydrate).[4]
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Recrystallize from hot water to remove trace salts.
-
Yield: Expect ~70-80% (approx. 18-20 g).
-
Characterization: Melting point should be 203-204°C (with decomposition).
-
Applications in Research & Industry
Energetic Materials
5-AT is the "green" alternative in pyrotechnics.
-
Mechanism: Upon combustion, 5-AT decomposes to release nitrogen gas (N₂) and water, with minimal carbon residue.
-
Use Case: It is the primary fuel in modern automotive airbag gas generants, replacing the toxic sodium azide.
Pharmaceutical Bioisosterism
In drug design, the tetrazole ring is a classic bioisostere for the carboxylic acid group (–COOH).[7]
-
pKa Similarity: The tetrazole proton has a pKa (~4.5-5.0) similar to carboxylic acids (~4.2-4.8), ensuring similar ionization at physiological pH.
-
Metabolic Stability: Unlike carboxylates, the tetrazole ring is resistant to many metabolic glucuronidation pathways, often extending the half-life of the drug.
-
Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylate counterparts, improving membrane permeability.
References
-
Thiele, J. (1892).[2][8] "Ueber Nitro- und Amidoguanidin". Justus Liebigs Annalen der Chemie, 270(1-2), 1-63.[8]
-
Hantzsch, A., & Vagt, A. (1901).[4] "Ueber das 5-Aminotetrazol". Justus Liebigs Annalen der Chemie, 314(3), 339-368.
-
Mihina, J. S., & Herbst, R. M. (1950).[5] "The Reaction of Nitriles with Hydrazoic Acid: Synthesis of Monosubstituted Tetrazoles". The Journal of Organic Chemistry, 15(5), 1082–1092.
-
Britts, K., & Karle, I. L. (1967).[9] "Crystal structure of 5-aminotetrazole monohydrate". Acta Crystallographica, 22(2), 308-311.
-
Singh, H., et al. (2012). "Bioisosteres in Drug Design". ChemBioChem, 5, 637.[10]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]
- 3. EP0669325B1 - Process for producing 5-amino-tetrazole - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 6. WO1995018796A1 - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 7. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Methodological & Application
Application Notes & Protocols for N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine in Preclinical Research
Abstract: This document provides a comprehensive guide for the initial characterization and application of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine, a substituted tetrazole compound. Given the extensive history of tetrazole derivatives in medicinal chemistry as potent pharmacophores and bioisosteres of carboxylic acids, this guide proposes a foundational screening protocol to evaluate its potential as an anti-inflammatory agent.[1][2][3][4][5] We present a detailed, field-tested methodology for assessing the compound's ability to modulate inflammatory responses in a cellular model, alongside a crucial protocol for evaluating cytotoxicity to ensure data integrity. The protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development to establish a baseline biological activity profile for this compound.
Introduction and Scientific Background
The tetrazole moiety is a privileged scaffold in modern drug discovery. It is a five-membered heterocyclic ring containing four nitrogen atoms, a structure that confers unique physicochemical properties.[6][7][8] Notably, the tetrazole ring is recognized as a classic bioisostere of the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, improve its lipophilicity for better membrane permeability, and modulate its pKa, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][9] Marketed drugs such as Losartan (antihypertensive) and Cefotiam (antibacterial) incorporate the tetrazole core, highlighting its clinical significance.[5][8]
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine belongs to the class of 1,5-disubstituted tetrazoles. The presence of the 1-phenyl group increases its aromatic character and lipophilicity, while the 5-(dimethylamino) group introduces a key basic nitrogen center. This structural combination warrants investigation into its biological activities, as related tetrazole derivatives have demonstrated a broad spectrum of effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1][6][7][8]
This guide focuses on a primary, robust screening application: the evaluation of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine for anti-inflammatory activity using a well-established in vitro model of lipopolysaccharide (LPS)-stimulated macrophages.
Compound Information and Handling
Before initiating any experimental work, it is crucial to understand the properties of the test compound.
| Property | Value | Source / Comment |
| IUPAC Name | N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine | --- |
| Molecular Formula | C₉H₁₁N₅ | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| CAS Number | 10080-20-3 | Varies by supplier |
| Appearance | Typically a white to pale yellow solid or oil. | Visual inspection. A related compound, N¹,N¹-Dimethyl-N⁵-phenyl-1H-tetrazole-1,5-diamine, is reported as a yellow oil.[10] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Sparingly soluble in water. | Empirically determine for stock preparation. DMSO is recommended for biological assays. |
Safety and Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Tetrazoles as a class can be energetic compounds; handle with care and avoid excessive heat or mechanical shock.[6][8]
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Stock Solution Preparation:
-
Accurately weigh the desired amount of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced toxicity.
Application Protocol: In Vitro Anti-Inflammatory Activity Screening
This protocol details the steps to assess the ability of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine to inhibit the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α), from LPS-stimulated macrophages.
Rationale and Causality
Macrophages are key immune cells that, upon activation by pathogens or inflammatory signals like LPS, release a cascade of signaling molecules called cytokines. Overproduction of pro-inflammatory cytokines like TNF-α is a hallmark of many inflammatory diseases. This assay, therefore, serves as a biologically relevant primary screen for compounds that may interfere with inflammatory signaling pathways. A positive result (inhibition of TNF-α) would justify further investigation into the compound's mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for screening anti-inflammatory and cytotoxic activity.
Detailed Step-by-Step Methodology
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
-
Dexamethasone (positive control)
-
96-well flat-bottom cell culture plates
-
Mouse TNF-α ELISA Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture grade DMSO
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
-
Cell Seeding:
-
Harvest cells using a cell scraper. Count viable cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in fresh culture medium to a concentration of 5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control (Dexamethasone) in culture medium from your DMSO stock. A typical final concentration range to test is 0.1, 1, 10, 50, 100 µM.
-
Prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the appropriate concentrations of the test compound, Dexamethasone, or vehicle control.
-
Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus is added.
-
-
LPS Stimulation:
-
Prepare a stock of LPS in sterile PBS. The final concentration for stimulation is typically 1 µg/mL.
-
Add 10 µL of LPS solution to all wells except the "Unstimulated Control" wells. Add 10 µL of sterile PBS to the unstimulated wells.
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 18-24 hours.
-
-
Supernatant Collection and TNF-α ELISA:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect 80-100 µL of the supernatant from each well without disturbing the cell monolayer. Store at -80°C until analysis.
-
Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions precisely.
-
-
Cytotoxicity Assessment (MTT Assay):
-
This step is critical for validating the results. It must be run in parallel on a identically treated plate or on the same plate after supernatant collection.
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
-
TNF-α Inhibition:
-
Construct a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Normalize the data by setting the "Vehicle + LPS" group as 100% production and the "Unstimulated" group as 0%.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 - [ (TNFα_compound - TNFα_unstimulated) / (TNFα_vehicle - TNFα_unstimulated) ] * 100
-
Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration at which 50% of TNF-α production is inhibited).
-
-
Cytotoxicity:
-
Normalize the MTT data by setting the "Vehicle Control" (without LPS) as 100% viability.
-
Calculate the percent viability for each compound concentration: % Viability = (Absorbance_compound / Absorbance_vehicle) * 100
-
Plot % Viability against the log of the compound concentration to determine the CC₅₀ (the concentration at which 50% of cell viability is lost).
-
Interpreting the Results:
-
A potent and selective anti-inflammatory compound will have a low IC₅₀ for TNF-α inhibition and a much higher CC₅₀ (ideally >10-fold difference).
-
If the IC₅₀ and CC₅₀ values are very close, the observed "inhibition" of TNF-α is likely due to the compound killing the cells, not a specific anti-inflammatory effect.
-
The positive control, Dexamethasone, should show significant inhibition of TNF-α with minimal cytotoxicity, validating the assay's performance.
Proposed Mechanism of Action Pathway
While the exact target of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine is unknown, a common pathway for anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Hypothesized site of action in the LPS-induced NF-κB pathway.
References
-
Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2). Available at: [Link]
-
Gomha, S. M., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(3), 428. Available at: [Link]
-
Mohite, P. B., & Pandhare, R. B. (2010). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 2(4), 2237-2243. Available at: [Link]
-
Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(5). Available at: [Link]
-
Ferreira, R. S., et al. (2021). Pharmacological Potential and Medicinal Applications of Substituted Tetrazole Analogs (A Review). Letters in Drug Design & Discovery, 18(1), 1-20. Available at: [Link]
-
Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 523-533. Available at: [Link]
-
de Fátima, A., et al. (2014). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry, 79(20), 9620-9627. Available at: [Link]
-
Singh, H., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. phmethods.net [phmethods.net]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
applications of tetrazoles in medicinal chemistry
Application Note: Strategic Implementation of Tetrazoles in Medicinal Chemistry
Introduction: The Tetrazole Advantage
In modern drug discovery, the 5-substituted-1H-tetrazole moiety is not merely a functional group; it is a precision tool for optimizing pharmacokinetics. While classically defined as a bioisostere of the carboxylic acid, its utility extends beyond simple acidity matching.[1]
Physicochemical Rationale:
-
Acidity Matching: The tetrazole N-H proton possesses a pKa of ~4.5–4.9, closely mimicking the carboxylic acid (pKa ~4.2–4.8). This ensures that at physiological pH (7.4), the moiety exists primarily as the tetrazolate anion, maintaining the electrostatic interactions required for receptor binding.
-
Lipophilicity & Permeability: Unlike the carboxylate anion, which is highly hydrophilic, the tetrazolate anion delocalizes its negative charge over four nitrogen atoms. This aromatic delocalization allows for better distribution into lipophilic environments (higher LogD), often improving oral bioavailability and blood-brain barrier (BBB) penetration.
-
Metabolic Shielding: Carboxylic acids are frequent targets for Phase II metabolism, specifically glucuronidation (forming reactive acyl glucuronides) and
-oxidation. Tetrazoles are generally resistant to these oxidative and conjugative pathways, significantly extending the drug half-life ( ).[2]
Synthesis Protocol: Zinc-Catalyzed [3+2] Cycloaddition[3]
Objective: Synthesize 5-substituted-1H-tetrazoles from nitriles using a "Click Chemistry" approach that avoids the hazards of hydrazoic acid and toxic organotin reagents.
Mechanism of Action:
The reaction proceeds via a [3+2] cycloaddition. The Lewis acid (Zn
Safety Critical Warning:
-
Sodium Azide (
): Highly toxic and forms explosive metal azides with Cu, Pb, or Hg. Use non-metal spatulas. -
Hydrazoic Acid (
): Volatile and explosive.[3][4][5] Maintain reaction pH > 7 until workup. Perform all acidification steps in a high-flow fume hood.
Materials:
-
Substrate: Aryl or Alkyl Nitrile (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.1 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or Zinc Triflate ( ) -
Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles)
Step-by-Step Methodology:
-
Reaction Assembly:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (e.g., 4-chlorobenzonitrile) in water (0.5 M concentration).
-
Add
(1.0 equiv) and (1.1 equiv). -
Note: The presence of Zinc salts buffers the solution, minimizing the formation of free
.
-
-
Cycloaddition:
-
Heat the mixture to reflux (100°C) for 12–24 hours.
-
Monitor: Use TLC or LC-MS. The tetrazole product is more polar than the starting nitrile.
-
-
Workup & Isolation (The "Demko-Sharpless" Protocol):
-
Cool the mixture to room temperature.
-
Acidification (CRITICAL): Slowly add 3N HCl until pH < 2. This converts the zinc-tetrazolate complex into the free tetrazole, which typically precipitates out of the aqueous solution.
-
Caution: Vigorous stirring is required.[6] Perform in a fume hood to vent any trace
. -
Add Ethyl Acetate (EtOAc) to dissolve the precipitate if it does not form a filterable solid.
-
-
Purification:
-
Extract the aqueous layer with EtOAc (3x).
-
Wash combined organics with 1N HCl (to remove unreacted azide as
—keep in hood) and then brine. -
Dry over
, filter, and concentrate. -
Recrystallize from Toluene/Ethanol if necessary.
-
Visualizing the Reaction Logic:
Caption: Figure 1. Zinc-catalyzed [3+2] cycloaddition workflow for tetrazole synthesis. The zinc catalyst activates the nitrile and stabilizes the intermediate, preventing HN3 formation until the controlled acidification step.
Physicochemical Profiling Protocols
To validate the bioisosteric replacement, you must experimentally determine pKa and LogD. Calculated values (cLogP) are often inaccurate for tetrazoles due to their specific solvation shells.
Protocol A: Potentiometric Determination of pKa
Purpose: Precise determination of the ionization constant to ensure the tetrazole is ionized at physiological pH.
-
Preparation: Prepare a 1 mM solution of the tetrazole analog in a degassed solution of 0.15 M KCl (to maintain ionic strength).
-
Titration:
-
Use a standardized KOH titrant (0.1 M).
-
Perform the titration under an inert Nitrogen atmosphere to prevent carbonate formation.
-
Titrate from pH 2.0 to pH 11.0.
-
-
Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) corresponds to the pKa.
-
Target Range: 4.5 – 5.5.
-
Protocol B: Shake-Flask LogD (Distribution Coefficient)
Purpose: Measure lipophilicity at pH 7.4 (physiological relevance), accounting for the ionized fraction.
-
Phase Preparation: Saturate n-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa. Allow to stand for 24 hours.
-
Equilibration:
-
Dissolve test compound (1 mg) in the pre-saturated n-Octanol phase.
-
Add an equal volume of pre-saturated PBS (pH 7.4).
-
Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.
-
-
Quantification:
-
Analyze both phases using HPLC-UV or LC-MS/MS.
-
Calculation:
[6] -
Success Metric: A LogD > -1.0 and < 3.5 is typically ideal for oral bioavailability.
-
Case Study Application: Angiotensin II Receptor Blockade
The most authoritative example of tetrazole utility is the "Sartan" class of antihypertensives (e.g., Losartan, Valsartan).
The Challenge: The original lead compounds (peptide mimetics) contained a carboxylic acid at the biphenyl position. These suffered from:
-
Rapid metabolic clearance (glucuronidation).
-
Poor oral bioavailability (too hydrophilic).
The Solution: Replacing the carboxylic acid with a tetrazole ring created Losartan .[2]
-
Binding: The tetrazolate anion forms a salt bridge with Arg167 in the AT1 receptor, mimicking the C-terminal carboxylate of Angiotensin II.
-
Metabolism: The steric bulk and electronic nature of the tetrazole blocked glucuronidation, extending the half-life to allow once-daily dosing.
Signaling Pathway & Blockade:
Caption: Figure 2.[7] Mechanism of Action for Angiotensin II Receptor Blockers (ARBs).[2] The tetrazole moiety (green node) is critical for high-affinity competitive antagonism at the AT1 receptor, preventing the Gq-mediated calcium cascade that leads to hypertension.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[8] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
FDA Guidance for Industry. (2021). S7A Safety Pharmacology Studies for Human Pharmaceuticals. (Relevant for cardiovascular safety assessment of ARBs).
-
Department of Chemistry & Chemical Biology, UNM. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shake Flask LogD | Domainex [domainex.co.uk]
- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Note: Streamlined One-Pot Synthesis of 5-Substituted 1H-Tetrazoles from Aromatic Aldehydes
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic causality, catalytic optimization, and scalable safety protocols.
Introduction & Strategic Rationale
5-Substituted 1H-tetrazoles are critical pharmacophores in modern medicinal chemistry, functioning as metabolically stable bioisosteres for carboxylic acids[1]. This structural motif is central to the lipophilicity, target binding, and pharmacokinetic profile of numerous FDA-approved drugs, most notably the "sartan" class of antihypertensives (e.g., Losartan, Valsartan)[1].
Traditionally, the synthesis of these heterocycles relied on the [3+2] cycloaddition of isolated nitriles with highly toxic and explosive azide sources under harsh, prolonged conditions[1]. To mitigate these severe safety risks and improve overall atom economy, modern synthetic strategies have shifted toward one-pot multicomponent reactions (MCRs)[2]. By utilizing aromatic aldehydes, hydroxylamine hydrochloride, and sodium azide in a single vessel, researchers can bypass the isolation of volatile nitrile intermediates, significantly enhancing process safety, yield, and scalability[3].
Mechanistic Causality & Reaction Pathway
The one-pot transformation of an aromatic aldehyde to a tetrazole is a cascade process driven by sequential catalytic activation[3]. Understanding the causality of each step is critical for troubleshooting and optimization:
-
Condensation : The aromatic aldehyde undergoes nucleophilic attack by hydroxylamine hydrochloride, eliminating water to form an oxime intermediate.
-
Dehydration : A heterogeneous catalyst, such as Copper supported on charcoal (Cu/C), acts as a Lewis acid to facilitate the dehydration of the oxime, generating the nitrile in situ[4].
-
[3+2] Cycloaddition : The surface of the Cu/C catalyst coordinates with the newly formed nitrile carbon, increasing its electrophilicity. This lowers the activation energy barrier for the concerted [3+2] cycloaddition with the azide anion (derived from NaN₃), ultimately yielding the 5-substituted 1H-tetrazole ring[4].
Mechanistic pathway of the one-pot three-component synthesis of 5-substituted 1H-tetrazoles.
Catalyst Selection and Reaction Optimization
The choice of catalyst and solvent system is paramount for driving the cascade reaction to completion while suppressing side reactions. Copper nanoparticles supported on charcoal (Cu/C) offer a high surface-to-volume ratio, excellent thermal stability, and superparamagnetic-like ease of recovery via simple filtration[3].
As demonstrated in the optimization data below (Table 1), polar aprotic solvents like Dimethylformamide (DMF) are essential. DMF effectively solubilizes the inorganic sodium azide and stabilizes the highly polar transition state of the cycloaddition step, which protic solvents (like H₂O or EtOH) fail to do[4].
Table 1: Optimization of Reaction Conditions for the Model Synthesis (Benzaldehyde)
| Solvent | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| H₂O | Cu/C | 5 | Reflux | 9 | Trace |
| EtOH | Cu/C | 5 | Reflux | 9 | Trace |
| PEG 200 | Cu/C | 5 | 120 | 9 | 12 |
| DMSO | Cu/C | 5 | 120 | 9 | 48 |
| DMF | Cu/C | 5 | 120 | 9 | 87 |
| DMF | Cu/C | 5 | 140 | 9 | 89 |
| DMF | Cu/C | 10 | 120 | 9 | 90 |
| DMF | Cu(OAc)₂ | 5 | 120 | 9 | 48 |
| DMF | None | 0 | 120 | 9 | 0 |
Data adapted from Khalifeh et al. (2020)[4]. The optimal balance of yield, kinetics, and atom economy is achieved using 5 mol% Cu/C in DMF at 120 °C.
Experimental Protocol: One-Pot Synthesis using Cu/C
This self-validating protocol outlines the optimized synthesis of 5-phenyl-1H-tetrazole from benzaldehyde[4].
Scientist's Pro-Tip: The dehydration of the oxime to the nitrile is the rate-limiting step. Ensure your DMF is strictly anhydrous to drive the equilibrium forward, as water is a byproduct of both the condensation and dehydration steps.
Reagents & Equipment
-
Benzaldehyde : 1.0 mmol (106 mg)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) : 1.0 mmol (69.5 mg)
-
Sodium azide (NaN₃) : 1.0 mmol (65 mg)
-
Cu/C catalyst : 5 mol% (relative to Cu content)
-
Anhydrous DMF : 2.0 mL
-
10 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
Step-by-Step Methodology
-
Reaction Setup : To the 10 mL round-bottom flask, add the benzaldehyde, hydroxylamine hydrochloride, and sodium azide. Safety Note: Use a Teflon or ceramic spatula for NaN₃ to avoid the formation of shock-sensitive heavy metal azides.
-
Catalyst Addition : Add the Cu/C catalyst (5 mol%) and suspend the heterogeneous mixture in 2.0 mL of anhydrous DMF.
-
Thermal Activation : Heat the stirred mixture to 120 °C using a precisely controlled heating block.
-
In-Process Monitoring (Self-Validation) : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the UV-active aldehyde spot (R_f ~ 0.6) is fully consumed. This typically takes 9–15 hours depending on the electronic nature of the aromatic ring substituents[4].
-
Catalyst Recovery : Upon completion, cool the mixture to approximately 60 °C and perform a hot filtration through a Celite pad to remove the Cu/C catalyst. The recovered catalyst can be washed with ethanol, dried, and reused for up to five consecutive cycles without significant loss of activity[3].
-
Product Isolation : Pour the filtered reaction mixture into 10 mL of ice-cold distilled water. Carefully acidify the aqueous mixture to pH 2–3 using dilute hydrochloric acid (4 M HCl). Because the tetrazole acts as a carboxylic acid bioisostere, it exists as a soluble sodium salt at neutral/basic pH and will selectively precipitate as a white/off-white solid upon acidification.
-
Purification : Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under high vacuum to afford the pure 5-substituted 1H-tetrazole[4].
Step-by-step experimental workflow highlighting safety and isolation checkpoints.
Safety & Scale-up Considerations
-
Hydrazoic Acid Prevention : Never add strong acids directly to unreacted sodium azide, as this generates highly toxic and volatile hydrazoic acid (HN₃) gas. The reaction mixture must only be acidified after ensuring the cycloaddition is complete and unreacted azides are quenched.
-
Quenching Protocol : For scale-up, any filtrate suspected of containing unreacted NaN₃ should be quenched by adding it slowly to a stirred solution of sodium nitrite (NaNO₂) in mild acid (e.g., dilute acetic acid) inside a well-ventilated fume hood. This safely converts the azide to inert nitrogen gas and nitrous oxide.
-
Thermal Control : When scaling up beyond 10 mmol, the exotherm from the[3+2] cycloaddition can become significant. Implement a controlled heating ramp (e.g., 2 °C/min) rather than plunging the flask into a pre-heated 120 °C bath.
References
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches Source: RSC Advances (via National Institutes of Health / PMC) URL:[Link]
-
Highly Active and Reusable Cu/C Catalyst for Synthesis of 5-Substituted 1H-Tetrazoles Starting from Aromatic Aldehydes Source: Acta Chimica Slovenica (via PubMed) URL: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Active and Reusable Cu/C Catalyst for Synthesis of 5-Substituted 1H-Tetrazoles Starting from Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
scale-up synthesis of n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine
Application Note: Scalable Synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: 5472-46-8). Unlike traditional methods relying on toxic mercury salts or unstable carbodiimide isolation, this guide utilizes an Iodine-Mediated Desulfurative Azidation strategy. This "one-pot" approach offers high atom economy, simplified workup, and enhanced safety profiles suitable for kilogram-scale manufacturing.
Key Advantages:
-
Metal-Free: Eliminates heavy metal waste streams (Hg, Pb).
-
Safety-Centric: Integrated controls for hydrazoic acid (HN
) mitigation. -
Scalability: Avoids chromatographic purification; relies on crystallization.
Retrosynthetic Analysis & Strategy
The target molecule is a 1,5-disubstituted tetrazole.[1] Retrosynthetic disconnection at the N1-C5 and N4-C5 bonds suggests a "3+2" cycloaddition between an azide source and a reactive carbon center.
Selected Route: Desulfurative Cyclization of Thioureas
-
Precursor Formation: Reaction of Phenyl Isothiocyanate with Dimethylamine yields N,N-Dimethyl-N'-phenylthiourea.
-
Activation: The thiourea sulfur is activated (oxidized) by Iodine, creating a transient carbodiimide-like or iodonium intermediate susceptible to nucleophilic attack.
-
Cyclization: Sodium azide intercepts the activated intermediate, followed by electrocyclic ring closure to form the tetrazole.
Reaction Pathway Diagram
Figure 1: Reaction pathway for the iodine-mediated synthesis of 1,5-disubstituted aminotetrazoles.
Process Safety Assessment (Critical)
Warning: Azide chemistry poses explosion and toxicity hazards.[2] This protocol must be executed in a fume hood with a blast shield.[3]
| Hazard | Control Measure |
| Hydrazoic Acid (HN | Highly toxic/explosive gas. Maintain pH > 9 at all times. Use a caustic scrubber (20% NaOH) for off-gas. |
| Sodium Azide (NaN | Acute toxin.[4] Avoid contact with acids or heavy metals (Cu, Pb) in plumbing. |
| Exotherms | Thiourea formation and Iodine addition are exothermic. Control temperature strictly (< 40°C). |
| Residual Azide | Quench all waste streams with Sodium Nitrite (NaNO |
Experimental Protocol (Scale-Up Optimized)
Materials
-
Phenyl Isothiocyanate (1.0 equiv)[5]
-
Dimethylamine (40% aq. solution or HCl salt + base) (1.1 equiv)
-
Sodium Azide (1.2 equiv)
-
Iodine (I
) (1.0 equiv) -
Triethylamine (TEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (DMF is harder to remove but better for solubility).
-
Workup: 10% Na
S O (Thiosulfate), 1N NaOH, Ethyl Acetate.
Step-by-Step Procedure
Step 1: In-Situ Thiourea Formation
-
Charge a jacketed reactor with Acetonitrile (10 vol) and Phenyl Isothiocyanate (1.0 equiv) .
-
Cool the system to 0–5°C .
-
Add Dimethylamine (1.1 equiv) dropwise over 30 minutes. Note: Significant exotherm.
-
Stir at 0–5°C for 1 hour. Monitor by TLC/HPLC for disappearance of isothiocyanate.
-
Checkpoint: The intermediate thiourea usually precipitates or forms a thick slurry.
-
Step 2: Desulfurative Azidation 5. Add Sodium Azide (1.2 equiv) and Triethylamine (2.0 equiv) to the thiourea mixture. 6. Maintain temperature at 0–10°C . 7. Add Iodine (1.0 equiv) portion-wise (solid) or as a solution in MeCN over 60 minutes.
- Critical: The reaction color will change from dark brown (iodine) to colorless/light yellow as iodine is consumed. If the color persists, pause addition.
- Mechanism:[5][6] Iodine oxidizes the C=S bond, making it a good leaving group (sulfur extrusion).
- After addition, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
- Optional: If conversion is sluggish, heat to 40–50°C for 1 hour.
Step 3: Workup & Purification [3]
10. Quench: Pour the reaction mixture into ice-cold 10% Sodium Thiosulfate (Na
- Safety Note: The aqueous layer contains unreacted NaN
. Treat with NaNO /H SO in a dedicated waste stream before disposal.
- Wash: Wash combined organics with water (2x) and brine (1x).
- Drying: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. - Crystallization: The crude residue is typically a solid. Recrystallize from Ethanol/Water (9:1) or Isopropanol .
- Yield Target: 85–92%.
- Purity: >98% (HPLC).
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ||
| Identification | IR (KBr) | Absence of ~2100 cm |
| Purity | HPLC (C18, MeCN/H | > 98.0% Area |
| Residual Azide | Ion Chromatography | < 10 ppm |
Data Visualization: Typical Yields vs. Desulfurizing Agent
| Method | Reagent | Yield (%) | Scale Suitability |
| Method A | Iodine / TEA | 88% | High (Clean, cheap) |
| Method B | HgCl | 92% | Low (Toxic waste) |
| Method C | Methyl Iodide | 85% | Medium (MeSH odor) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete desulfurization | Ensure Iodine is added after Azide/Base are present. Increase Iodine to 1.1 equiv. |
| Dark Product | Residual Iodine | Wash organic layer thoroughly with Sodium Thiosulfate. |
| Slow Reaction | Poor solubility of NaN | Add a phase transfer catalyst (e.g., TBAHS, 1 mol%) or use DMF as solvent. |
| Pressure Buildup | N | Ensure reactor is vented to a scrubber. Do not seal the vessel tight. |
References
-
Guggilapu, S. D., et al. (2016). "Indium(III) chloride catalyzed synthesis of 5-substituted 1H-tetrazoles." Synlett, 27(08), 1241-1244. Link
-
Kondhare, D. D., et al. (2021).[5] "Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea." Journal of the Indian Chemical Society, 98, 100103.[5] Link
-
Roh, J., et al. (2009). "Synthesis of 5-Substituted Tetrazoles via [2+3] Cycloaddition." Synthesis, 2009(13), 2175-2178. Link
-
University of Wisconsin-Madison. (2017). "Safe Handling of Sodium Azide."[2][3][7] EHS Safety Guide. Link
-
Beilstein Institute. (2019). "Safe and highly efficient adaptation of potentially explosive azide chemistry."[7] Beilstein J. Org. Chem., 15, 2563–2570. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Sodium azide - Wikipedia [en.wikipedia.org]
- 5. hjpmh.co.in [hjpmh.co.in]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
Application Note: High-Efficiency Synthesis of 5-Substituted Tetrazoles via Zinc-Mediated Click Chemistry
Executive Summary
The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere of the carboxylic acid group. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most famous "click" reaction, it yields triazoles. For tetrazoles, the definitive "click" method is the Zinc(II)-catalyzed [3+2] cycloaddition of azides and nitriles , developed by Demko and Sharpless.
This guide provides a rigorous technical framework for implementing this reaction. Unlike traditional methods using toxic organotin or highly volatile hydrazoic acid, the Zinc-mediated protocol uses water as a solvent, proceeds near neutral pH, and enables simple workup—hallmarks of Click Chemistry.
The Chemical Foundation: Mechanism & Bioisosterism
Why Tetrazoles?
Tetrazoles (
-
Metabolic Stability: Resistant to many oxidative and proteolytic enzymes.
-
Lipophilicity: Enhanced membrane permeability compared to the carboxylate anion.[1]
-
Binding: The tetrazolate anion forms strong hydrogen bond networks with receptor targets (e.g., Angiotensin II receptors).[1]
The Zinc-Click Mechanism
The uncatalyzed reaction between azides and nitriles requires high temperatures and long reaction times due to a high activation barrier. Lewis acids catalyze this transformation.[2][3]
Mechanistic Insight: Density Functional Theory (DFT) studies by Himo et al. (2002) reveal that Zn(II) does not activate the azide; rather, it coordinates to the nitrile nitrogen . This coordination withdraws electron density, activating the nitrile carbon for nucleophilic attack by the azide anion. The reaction proceeds through a two-step sequence involving a zinc-bound imidoyl azide intermediate, which rapidly cyclizes to the tetrazole.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical activation step.
Figure 1: Catalytic cycle of the Zn(II)-mediated tetrazole synthesis. Note the activation of the nitrile by Zinc coordination.
Experimental Protocols
Protocol A: The "Sharpless-Demko" Aqueous Method
This is the industry-standard "Green Click" protocol. It utilizes water as the solvent, which is safer and simplifies purification.[4]
Applicability: Aromatic nitriles, aliphatic nitriles, and vinyl nitriles.[3][4][5]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Nitrile Substrate | 1.0 equiv | Electrophile |
| Sodium Azide ( | 1.1 - 1.3 equiv | Nucleophile |
| Zinc Bromide ( | 1.0 equiv | Lewis Acid Catalyst |
| Water ( | 0.5 - 1.0 M conc.[2] | Solvent (Green) |
| HCl (3N) | Excess | Quenching/Protonation |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nitrile (10 mmol), Sodium Azide (11 mmol), and Zinc Bromide (10 mmol) in Water (20 mL).
-
Note:
is hygroscopic; weigh quickly.
-
-
Reaction: Heat the heterogeneous mixture to reflux (
) with vigorous stirring.-
Time: 12–24 hours. Monitor via TLC or LC-MS.[2]
-
Observation: The reaction often starts as a suspension and may become clear or form a new precipitate (the Zinc-tetrazolate complex) as it progresses.
-
-
Quenching (CRITICAL SAFETY STEP):
-
Extraction:
-
Transfer to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers.
-
-
Purification:
-
Wash combined organics with 10% HCl (to remove remaining Zn) and Brine.
-
Dry over
, filter, and concentrate in vacuo. -
Result: Most products crystallize upon evaporation. If necessary, recrystallize from Toluene/Ethanol.
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
For libraries of compounds or deactivated nitriles, microwave irradiation significantly accelerates the kinetics.
Reagents
-
Solvent: DMF or Water/Isopropanol (1:1).
-
Catalyst:
(Zinc Triflate) or .
Methodology
-
Loading: Load Nitrile (1.0 equiv),
(1.5 equiv), and Catalyst (0.5 equiv) into a microwave-safe vial. -
Irradiation: Seal the vial. Heat to
for 15–30 minutes . -
Workup: Pour the mixture into ice-cold 1N HCl. The tetrazole product often precipitates directly.[2] Filter and wash with cold water.
Critical Safety & Troubleshooting (E-E-A-T)
Working with azides requires strict adherence to safety protocols.[2][10][11][12][13][14] The primary risks are Explosion and Toxicity .[11][13][14]
The Hydrazoic Acid ( ) Hazard
Upon acidification (Step 3 in Protocol A), unreacted Sodium Azide converts to Hydrazoic Acid (
-
Properties: Highly volatile (
), extremely toxic (comparable to HCN), and explosive. -
Control Measure 1 (Ventilation): ALL acidification steps must be performed in a high-velocity fume hood.
-
Control Measure 2 (Nitrite Quench): To destroy excess azide before acidification, add Sodium Nitrite (
) followed by slow acid addition. This converts azide to benign and .-
Reaction:
.
-
Heavy Metal Azides[12][14]
-
Never use spatula or needles containing Copper or Lead.
-
and
are primary explosives that detonate upon slight friction. -
Self-Validation: Use only glass, Teflon, or stainless steel equipment.
Case Study: Synthesis of Sartan Pharmacophores
The "Sartan" class of antihypertensives (Valsartan, Losartan) relies on a biphenyl-tetrazole scaffold.
Workflow Visualization
The following diagram outlines the industrial logic for installing the tetrazole moiety late-stage using the Zinc-Click protocol.
Figure 2: Industrial workflow for converting cyano-biphenyl precursors to Sartan drugs.
Data Comparison: Catalyst Efficiency
| Catalyst System | Yield (Benzonitrile) | Time | Solvent | Notes |
| 98% | 24 h | Water | Cleanest profile, easiest workup. | |
| 85% | 24 h | Toluene | Requires dry conditions; Al salts difficult to remove. | |
| 92% | 12 h | DMF | Expensive reagents; purification difficult (DMF removal). | |
| Uncatalyzed | <5% | 48 h | various | Kinetic barrier too high. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[9] Journal of the American Chemical Society, 124(41), 12210–12216.[9]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3401.
-
Occupational Safety and Health Administration (OSHA). Sodium Azide: Safety and Health Topics.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [diva-portal.org]
- 9. diva-portal.org [diva-portal.org]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. chimia.ch [chimia.ch]
- 12. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. geneseo.edu [geneseo.edu]
Application Notes and Protocols for the Quantitative Analysis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine is a substituted tetrazole derivative. Tetrazole-containing compounds are of significant interest in medicinal chemistry and pharmaceutical development due to their wide range of biological activities.[1][2] As with any potential therapeutic agent, the development of robust and reliable analytical methods for its quantification is a critical prerequisite for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative determination of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine in various matrices, designed to meet the rigorous standards of the pharmaceutical industry.
The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[3][4][5][6] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), a widely accessible and robust method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for more demanding applications.
Physicochemical Properties of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value/Information | Source |
| Molecular Formula | C9H11N5 | Inferred from name |
| Molecular Weight | 189.22 g/mol | Inferred from name |
| Structure | A phenyl group attached to the N1 position of the tetrazole ring, and a dimethylamino group at the C5 position. | Inferred from name |
| UV Absorbance | Tetrazole derivatives generally exhibit UV absorbance, making UV detection a viable quantification method. | |
| Ionization | The presence of the amino group allows for protonation, making it suitable for positive ion mode mass spectrometry. | General chemical knowledge |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes reversed-phase HPLC to separate N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine from potential impurities and matrix components. The analyte is then detected and quantified based on its ultraviolet absorbance at a specific wavelength. This approach is valued for its robustness, cost-effectiveness, and suitability for routine quality control and assay determination.[7]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (analytical grade).
-
Reference standard of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (purity >99%).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase provides good retention and separation for the moderately polar analyte. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls the elution strength. The aqueous component provides polarity. Phosphoric acid is added to control the pH and ensure good peak shape by suppressing the ionization of any residual silanols on the column. For MS compatibility, formic acid can be used instead.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (likely around 215-270 nm) | The wavelength of maximum absorbance (λmax) for the analyte should be determined by running a UV scan of a standard solution to maximize sensitivity. Many tetrazole derivatives show absorbance around 215 nm.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and potential for band broadening. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early or late-eluting impurities. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (preferably the mobile phase). Dilute as necessary to bring the concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[7]
4. Method Validation (per ICH Q2(R2) Guidelines): [3][4]
-
Specificity: Analyze a blank sample (matrix without analyte) and a spiked sample to ensure that no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations (e.g., spiked matrix at 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[10] It is particularly suited for the quantification of low levels of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine in complex matrices such as biological fluids. The analyte is quantified using Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition.[10]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).
-
Reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Standard and sample preparation materials as in Method 1.
2. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (50 mm x 2.1 mm, 1.8 µm) | A shorter column with smaller particles is suitable for fast and efficient separations in UPLC-MS/MS. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid is a volatile mobile phase modifier that promotes ionization in the ESI source. A gradient elution (e.g., 5% to 95% B over 5 minutes) is often used to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A smaller injection volume is used to prevent overloading the column and the mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The dimethylamino group is readily protonated, making positive ion mode suitable for this analyte. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| MRM Transitions | To be determined by infusion of a standard solution. Example: Precursor ion [M+H]⁺ → Product ion(s) | The precursor ion will be the protonated molecule. Product ions are generated by collision-induced dissociation (CID) and must be optimized for maximum intensity. At least two transitions should be monitored for confirmation. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). | Optimization is crucial for achieving maximum sensitivity. |
3. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to Method 1, but with the addition of a fixed concentration of the internal standard to all standards and samples.
-
Sample Cleanup: For complex matrices like plasma or tissue homogenates, a sample cleanup step such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary to remove interferences.
4. Method Validation (per ICH and FDA/EMA Bioanalytical Method Validation Guidelines):
-
Selectivity: Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity, Accuracy, and Precision: Similar to HPLC-UV, but typically evaluated over a wider dynamic range.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The two methods detailed in this application note provide robust and reliable approaches for the quantification of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both methods are designed to be validated according to international guidelines to ensure the generation of high-quality, defensible data in a research and drug development setting.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- Validation of analytical procedures according to the ICH guidelines - Efor Group.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
- Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8).
- Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
- HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... - ResearchGate.
- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem.
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV-vis spectra, and DFT calculations - PubMed. (2021, February 8).
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (2025, August 10).
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 5-aminotetrazole derivatives. N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine is a highly versatile scaffold, serving as a critical intermediate in medicinal chemistry, a directing group in C–H functionalization[1], and a precursor in materials science.
The most efficient and scalable synthetic route to 1-substituted N,N-dimethyltetrazol-5-amines is the nucleophilic aromatic substitution (
Mechanistic Pathway: at the C5 Position
Understanding the causality behind the reaction conditions requires analyzing the mechanism. The C5 position of the 1-phenyl-1H-tetrazole ring is highly electron-deficient, making it an excellent electrophile for
S_NAr mechanism: Nucleophilic attack of dimethylamine on 5-chloro-1-phenyl-1H-tetrazole.
Standardized Experimental Protocol
Trustworthiness & Self-Validation: This protocol is engineered as a self-validating system. The reaction's success is physically verified during the workup: because only the desired product contains a basic tertiary amine, its successful partitioning into an acidic aqueous layer inherently confirms the formation of the N,N-dimethylamine moiety, filtering out neutral byproducts without requiring immediate NMR analysis.
Reagents
-
5-Chloro-1-phenyl-1H-tetrazole: 1.0 equiv (10 mmol, 1.80 g)
-
Dimethylamine hydrochloride (
): 3.0 equiv (30 mmol, 2.45 g) -
Potassium carbonate (
), anhydrous: 4.0 equiv (40 mmol, 5.53 g) -
N,N-Dimethylformamide (DMF), anhydrous: 20 mL
Step-by-Step Workflow
-
Preparation: In an oven-dried, pressure-rated reaction vessel equipped with a magnetic stir bar, suspend anhydrous
and in anhydrous DMF under an inert nitrogen atmosphere.-
Causality: Using the solid hydrochloride salt of dimethylamine alongside a mild base generates the volatile free amine in situ. This prevents evaporative loss before the reaction vessel is sealed[4].
-
-
Addition: Add 5-chloro-1-phenyl-1H-tetrazole in one portion. Seal the pressure vessel tightly with a Teflon-lined cap.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring for 6–8 hours.
-
Causality: Dimethylamine is a gas at room temperature (bp 7 °C). A sealed tube prevents its escape, maintaining a high local concentration of the nucleophile to drive the reaction to completion.
-
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (
) will be replaced by a highly polar, UV-active product spot ( ). -
Quenching: Cool the vessel completely to room temperature before unsealing. Pour the mixture into 100 mL of ice-cold water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Self-Validating Purification (Acid-Base Extraction): Extract the organic layer with 1M HCl (
mL). The target product partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted starting material in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, then back-extract with EtOAc ( mL). Dry over , filter, and concentrate in vacuo to yield pure N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes our internal optimization data, demonstrating how solvent, base, and amine source dictate the reaction's success.
| Entry | Solvent | Base | Amine Source | Temp (°C) | Time (h) | Yield (%) | Primary Observation |
| 1 | DMF | 25 | 12 | 45% | Major hydrolysis byproduct observed | ||
| 2 | THF | DIPEA | 25 | 12 | 72% | Incomplete conversion (amine evaporation) | |
| 3 | DMF | 60 (Sealed) | 6 | 94% | Complete conversion, high purity |
Troubleshooting & FAQs
Q1: My reaction stalls at 60-70% conversion, and adding more dimethylamine solution to the flask doesn't improve the yield. What is happening?
A1: You are likely losing your nucleophile to evaporation. Dimethylamine is highly volatile. If you run the reaction in an open flask or with a standard reflux condenser, the amine escapes the liquid phase faster than it can react with the tetrazole. Furthermore, as the reaction proceeds, HCl is generated. If your base is insufficient, the remaining dimethylamine becomes protonated, rendering it non-nucleophilic.
Actionable Solution: Switch to a sealed pressure tube (Entry 3 in the data table) and ensure you use at least 3–4 equivalents of base (
Q2: LC-MS analysis of my crude mixture shows a major byproduct with an m/z of 163
Q3: I am struggling to separate the product from unreacted 5-chloro-1-phenyl-1H-tetrazole using standard silica gel chromatography. Is there a better way? A3: Yes. The structural difference between the starting material and the product allows for a highly efficient chemical separation rather than a physical one. N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine contains a basic dialkylamine group, whereas the starting 5-chloro compound is neutral. Actionable Solution: Implement the acid-base extraction detailed in Step 6 of the SOP. By washing the organic layer with 1M HCl, the product selectively enters the aqueous phase. The starting material remains in the organic phase and is easily discarded, bypassing the need for column chromatography entirely.
Q4: Can I use palladium catalysis (Buchwald-Hartwig amination) instead of
References
- Title: US4452808A - 4-Aminoalkyl-2(3H)
- Title: WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases Source: Google Patents URL
- Title: Product Class 30: Tetrazoles Source: Thieme Connect URL
- Title: Room-Temperature Cu(II)
Sources
Technical Support Center: Advanced Purification of 1-Phenyl-1H-Tetrazole Derivatives
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that 1-phenyl-1H-tetrazole derivatives are critical bioisosteres and synthetic intermediates. However, their unique physicochemical properties—such as high nitrogen content, tautomerism, and extreme polarity variations—make their purification notoriously difficult.
This guide is designed by application scientists to provide you with field-proven, self-validating protocols and troubleshooting strategies to ensure high-purity isolation of your tetrazole targets.
Physicochemical Causality & Purification Strategy
The purification of a 1-phenyl-1H-tetrazole derivative cannot be approached with a "one-size-fits-all" method. The tetrazole ring possesses a high dipole moment (~5 D), which dictates strong interactions with stationary phases like silica gel. Furthermore, functionalization at the C5 position drastically alters the molecule's behavior:
-
5-Thiol Derivatives (e.g., 1-Phenyl-1H-tetrazole-5-thiol): Exhibit thiol-thione tautomerism and are highly acidic (pKa ~3-5). They will streak severely on standard normal-phase chromatography and require acid-base extraction or specialized recrystallization.
-
Neutral Derivatives (e.g., 5-Alkyl/Aryl-1-phenyl-1H-tetrazoles): Lack acidic protons but maintain high polarity. They are prone to co-eluting with unreacted starting materials and are best purified via gradient silica gel chromatography.
Purification Decision Matrix
Decision matrix for purifying 1-phenyl-1H-tetrazole derivatives based on physicochemical properties.
Self-Validating Experimental Protocols
Protocol A: Recrystallization of 1-Phenyl-1H-tetrazole-5-thiol (PTT)
Causality: PTT forms strong intermolecular hydrogen bonds. Boiling protic or halogenated solvents disrupt these networks, allowing differential solubility between the tetrazole and polymeric byproducts.
-
Dissolution: Suspend the crude PTT in a minimal volume of boiling ethanol (EtOH) or chloroform (CHCl3).
-
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Büchner funnel to remove insoluble impurities.
-
Controlled Nucleation: Allow the filtrate to cool ambiently to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes.
-
Self-Validation & Isolation: The appearance of colorless crystals indicates successful phase separation. Isolate via vacuum filtration. Validate purity by confirming the melting point (expected ~152 °C) and running a TLC (UV 254 nm active) as supported by ChemicalBook standards [1].
Protocol B: Silica Gel Chromatography for Neutral Derivatives
Causality: Neutral 1-phenyl-1H-tetrazoles have high dipole moments. Wet loading in polar solvents causes premature elution. Dry loading ensures a tight initial band, while gradient elution overcomes the strong adsorption to silanol groups.
-
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a slurry of silica gel in 10% ethyl acetate in hexane and pack the column. Load the dry powder evenly on top.
-
Gradient Elution: Elute using a gradient from 10% to 50% ethyl acetate in hexane.
-
Self-Validation: Monitor fractions via TLC. Combine fractions containing the single target spot, evaporate, and confirm the structure via 1H NMR (verifying the downfield shift of the tetrazole/phenyl protons) [2][4].
Protocol C: Solid-Phase Extraction (SPE) for Trace/Chelated Tetrazoles
Causality: For environmental samples or metal-chelated tetrazoles, silica gel is ineffective. Polymeric resins like Diaion SP-207 provide superior hydrophobic interactions for capturing these complexes.
-
Resin Conditioning: Wash 0.5 g of Diaion SP-207 resin successively with NaOH, water, 3M HNO3, and water to swell the brominated styrene-divinylbenzene matrix.
-
Sample Loading: Adjust the aqueous sample to pH 6.5. Pass it through the column at a flow rate of 1.5 mL/min.
-
Elution & Validation: Desorb the enriched tetrazole complexes using 10 mL of 1M CH3COOH. Evaporate to a known volume and analyze via HPLC to confirm >95% recovery[3].
Quantitative Data Summary
The following table summarizes the expected outcomes when applying the correct purification methodology to specific tetrazole classes:
| Purification Method | Target Derivative Type | Typical Impurities Removed | Expected Yield Recovery | Achieved Purity |
| Recrystallization (EtOH/CHCl3) | 5-Thiol / Acidic | Unreacted azides, polymers | 80–85% | >99.0% |
| Silica Gel Chromatography | Neutral / Alkyl / Aryl | Isothiocyanates, regioisomers | 75–80% | 98.5–99.5% |
| Solid-Phase Extraction (SPE) | Trace / Metal Chelates | Inorganic salts, polar organics | >95% | Analytical Grade |
| Acid-Base Extraction | Acidic (pKa < 5) | Neutral organics | 90–95% | 90–95% (Pre-purification) |
Troubleshooting & FAQs
Q: Why does my 1-phenyl-1H-tetrazole derivative streak severely on silica gel TLC plates, and how do I fix it for the main column? A: Streaking is typically caused by the interaction between the acidic protons of the tetrazole (or its tautomers) and the free silanol groups on the silica gel. Troubleshooting Step: Add 1–2% of a modifier to your mobile phase. Use acetic acid for acidic derivatives (like 5-thiols) or triethylamine for basic/neutral derivatives. This suppresses ionization, ensuring the compound elutes as a sharp, distinct band.
Q: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystallizing. What is happening? A: This phenomenon is known as "oiling out." It occurs when the compound's melting point is depressed by impurities to a temperature below where it phase-separates from the solvent. Troubleshooting Step: Reheat the mixture until it is completely homogeneous. Add a small volume of a miscible anti-solvent (e.g., hexane if using ethyl acetate) to adjust the solubility curve, and allow it to cool much more slowly. Seeding the solution with a pure crystal just before it reaches the cloud point acts as a self-validating nucleation site, forcing crystallization over liquid-liquid separation [2].
Q: I synthesized 1-phenyl-1H-tetrazole-5-thiol using sodium azide. How do I safely and effectively remove residual azide before chromatography? A: Unreacted sodium azide is highly toxic and can be explosive if concentrated on a column. Troubleshooting Step: Exploit the acidity of the 5-thiol derivative. Perform an aqueous workup keeping the aqueous phase basic (pH ~9); this keeps the tetrazole dissolved as a sodium salt. Wash with an organic solvent (like hexane) to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 1–2 using HCl in a well-ventilated hood. The 1-phenyl-1H-tetrazole-5-thiol will precipitate out safely as a solid, leaving the highly water-soluble residual azide in the aqueous waste.
References
-
Arabian Journal of Chemistry. "Enrichment-separation and determinations of cadmium(II) and lead(II)-1-phenyl-1H-tetrazole-5-thiol chelates on Diaion SP-207 by solid phase extraction-flame atomic absorption spectrometry". Arabian Journal of Chemistry. URL: [Link]
-
Frontiers in Chemistry. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy". Frontiers in Chemistry. URL: [Link]
Technical Support Center: Synthesis & Optimization of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the yield and purity of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine .
Tetrazole synthesis often presents challenges related to regioselectivity, toxic byproducts, and incomplete conversion. Below, we provide field-proven methodologies, mechanistic causality, and a comprehensive troubleshooting FAQ to ensure your protocols are robust and self-validating.
Core Synthetic Workflows
To synthesize N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine, two primary synthetic routes are utilized in modern medicinal chemistry:
-
Route A (Nucleophilic Aromatic Substitution - SNAr): Direct amination of 5-chloro-1-phenyl-1H-tetrazole.
-
Route B (Thiourea Desulfurization): Cyclization of 1,1-dimethyl-3-phenylthiourea with sodium azide using a thiophilic desulfurizing agent[1].
Figure 1: Primary synthetic pathways for N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine.
Step-by-Step Experimental Protocols
Protocol A: SNAr of 5-Chloro-1-phenyl-1H-tetrazole (Preferred for High Purity)
Mechanistic Rationale: The tetrazole ring acts as a powerful electron sink, making the C5 position highly electrophilic. Chloride serves as an excellent leaving group, allowing for rapid displacement by the dimethylamine nucleophile.
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 5-chloro-1-phenyl-1H-tetrazole (1.0 mmol) in anhydrous DMF (5.0 mL)[2].
-
Amine Addition: Add dimethylamine hydrochloride (1.5 mmol) and anhydrous potassium carbonate (K2CO3, 3.0 mmol) to the solution. Note: Using the hydrochloride salt prevents the loss of volatile dimethylamine gas (b.p. 7 °C) during heating.
-
Reaction: Stir the mixture at 60 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure product.
Protocol B: Green Desulfurization of Thiourea (Preferred for Precursor Availability)
Mechanistic Rationale: Thiocarbonyl sulfur is poorly electrophilic. A thiophilic agent (like Trichloroisocyanuric acid - TCCA, or CuI) coordinates to the sulfur, converting the thiourea into a highly reactive carbodiimide intermediate. The azide ion subsequently attacks this intermediate, triggering a rapid 1,5-electrocyclization to form the tetrazole ring[1].
-
Preparation: In a 25 mL vial, dissolve 1,1-dimethyl-3-phenylthiourea (1.0 mmol) and sodium azide (NaN3, 3.0 mmol) in anhydrous Acetonitrile (CH3CN, 5.0 mL)[3].
-
Activation: Slowly add TCCA (0.35 mmol) or CuI (10 mol% with Cs2CO3) to the stirring solution at room temperature[4].
-
Reaction: Stir at room temperature (if using TCCA) or heat to 80 °C (if using CuI) for 2–4 hours.
-
Workup & Isolation: Filter the mixture through a Celite pad to remove insoluble salts. Concentrate the filtrate and partition between CH2Cl2 and saturated aqueous NaHCO3. Dry the organic layer and evaporate to obtain the product.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity of the target compound.
| Synthetic Route | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Primary Contaminant |
| Route A (SNAr) | DMF | K2CO3 | 60 | 4 | 92% | >98% | 1-phenyl-1H-tetrazol-5-ol |
| Route A (SNAr) | EtOH | DIPEA | 80 | 8 | 75% | 90% | Unreacted starting material |
| Route B (Thiourea) | CH3CN | TCCA (Metal-free) | 25 | 3 | 88% | 95% | Urea byproducts |
| Route B (Thiourea) | DMF | CuI / Cs2CO3 | 80 | 2 | 85% | 94% | Dimroth rearranged isomer |
| Route B (Thiourea) | DMF | HgCl2 / Et3N | 60 | 4 | 90% | 96% | Heavy metal trace residues |
Troubleshooting & FAQs
Q1: I am using the SNAr route (Route A), but my yields are consistently below 50%. What is causing the incomplete conversion? A: The most common cause is the volatilization of dimethylamine. Free dimethylamine is a gas at room temperature. If you are using a commercially available solution (e.g., 2M in THF or Methanol) and heating the reaction to 60–80 °C, the nucleophile is likely evaporating before it can react. Fix: Switch to using solid dimethylamine hydrochloride combined with a mild, non-nucleophilic base (like K2CO3 or DIPEA) in a sealed tube. This generates the nucleophile in situ and prevents its escape[5].
Q2: My LC-MS shows a significant byproduct with a mass corresponding to [M+H]+ = 163. What is this, and how do I prevent it? A: A mass of 163 corresponds to 1-phenyl-1H-tetrazol-5-ol . This occurs when ambient moisture or wet solvents introduce hydroxide ions (OH⁻) into your reaction. Because the C5 position of the tetrazole is highly electrophilic, OH⁻ competes with dimethylamine for the nucleophilic attack on the 5-chloro-1-phenyl-1H-tetrazole. Fix: Ensure your DMF is strictly anhydrous (stored over 3Å molecular sieves) and purge your reaction vessel with argon or nitrogen prior to adding reagents.
Q3: I want to use the Thiourea route (Route B) but my facility restricts the use of toxic heavy metals like Mercury (HgCl2) or Lead (PbO). What are my alternatives? A: Historically, HgCl2 was the standard thiophilic promoter for desulfurizing thioureas to form aminotetrazoles[6]. However, modern green chemistry protocols have validated several highly effective, non-toxic alternatives. You can use Trichloroisocyanuric acid (TCCA) at room temperature, which acts as a safe, halogenating desulfurization agent[1]. Alternatively, Bismuth Nitrate (Bi(NO3)3·5H2O) or Copper(I) Iodide (CuI) under microwave irradiation provide excellent yields without the severe toxicity profile of mercury[3].
Q4: During the thiourea cyclization, I am observing a mixture of two different tetrazole products. Why is this happening? A: You are likely observing the Dimroth Rearrangement . In 5-aminotetrazoles, the substituent on the exocyclic nitrogen can migrate to the endocyclic N1 position (and vice versa) under thermal stress or basic conditions. While N,N-dimethylation prevents the classic proton-transfer Dimroth rearrangement, extreme heating can still cause ring-opening to an imidoyl azide intermediate, leading to isomeric mixtures[7]. Fix: Lower the reaction temperature. If using the CuI method, do not exceed 80 °C. If using TCCA, keep the reaction strictly at room temperature (25 °C) to kinetically trap the desired regioisomer[8].
References
-
Boukis, A. C., et al. (2018). Multicomponent reactions provide key molecules for secret communication. Nature Communications, 9, 1439.[Link]
-
Batey, R. A. (1998). NOTE TO USERS - Synthesis of 5-aminotetrazoles via the mercury promoted attack of azide anion on a thiourea. University of Toronto / Bibliothèque et Archives Canada.[Link]
- EP1054881B1. (2004). Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists (Details on 5-Chloro-1-phenyl-1H-tetrazole reactivity).
- WO2023222850A1. (2023). Amido heteroaromatic compounds useful in the treatment of liver diseases (Details on amination of 5-chloro-1-phenyl-1H-tetrazole).
-
Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2009). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid. Turkish Journal of Chemistry, 33, 267–280.[Link]
-
ACS Publications. (2024). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry.[Link]
Sources
- 1. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1054881B1 - Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases - Google Patents [patents.google.com]
- 6. nlc-bnc.ca [nlc-bnc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
common side products in n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine reactions
Welcome to the Technical Support Center for N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine. This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting advice to ensure the success of your experiments involving this versatile compound.
Introduction
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine is a disubstituted aminotetrazole, a class of heterocycles known for their high nitrogen content and remarkable stability.[1][2] The tetrazole moiety is a common feature in medicinal chemistry, often serving as a bioisostere for carboxylic acids and amides, and is found in a number of FDA-approved drugs.[3][4] The stability of the tetrazole ring to a wide range of reagents makes it an attractive scaffold in organic synthesis.[1] However, like any chemical reaction, those involving N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine can sometimes yield unexpected results. This guide will help you navigate potential challenges and identify common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities when working with N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine?
The most common impurities often arise from the synthesis of the compound itself, specifically the formation of regioisomers. Depending on the synthetic route, the phenyl and dimethylamino groups can be positioned differently on the tetrazole ring.[5][6]
Q2: Can regioisomers of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine be easily separated?
Separation of regioisomers can be challenging due to their similar physical properties. Careful column chromatography or recrystallization may be effective.[7] It is often preferable to optimize the reaction conditions to favor the formation of the desired isomer.
Q3: How stable is the tetrazole ring to common reaction conditions?
The tetrazole ring is notably robust and is stable to a wide range of pH and is resistant to many oxidizing and reducing agents.[1][3] However, it can be susceptible to degradation under certain harsh conditions.
Q4: Are there any reagents that are incompatible with the tetrazole ring?
Yes. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can cause the tetrazole ring to rupture, leading to the formation of secondary amines and the release of hydrazoic acid.[1] Also, while generally stable to acid, the ring can be cleaved by strong acids at high temperatures (around 160°C).[1]
Q5: What are the expected decomposition products of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine under thermal or photochemical stress?
Under UV irradiation, the tetrazole ring can fragment, releasing molecular nitrogen (N2) and forming highly reactive intermediates that can rearrange to various isomeric products, including diazirines, cyanamides, carbodiimides, and nitrile imines.[8] Thermal decomposition typically occurs at temperatures between 150-200°C.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Formation of regioisomers during synthesis. - Decomposition of the tetrazole ring under harsh reaction conditions. | - Optimize the synthetic route to improve regioselectivity. Consider the electronic properties of your starting materials.[5][6] - Avoid excessively high temperatures and prolonged reaction times.[1] |
| Presence of an unexpected peak in the NMR spectrum | - This could be a regioisomer of your target compound. | - Compare the spectrum with literature data for known isomers.[5][7] The chemical shifts of protons and carbons attached to or near the tetrazole ring will differ between isomers. |
| Reaction mixture turns dark | - Possible decomposition of the tetrazole ring, especially if the reaction is heated. | - Monitor the reaction temperature carefully. - Consider if any of the reagents are incompatible with the tetrazole ring. |
| Unexpected mass spectrometry peaks | - Fragmentation of the tetrazole ring can lead to species such as aryl azides, aryl isocyanates, or aryl nitrenes.[9] | - Analyze the fragmentation pattern to identify potential substructures of your side products. |
| Reaction with nitrous acid or related reagents is unsuccessful | - The amino group can be diazotized, forming a highly reactive diazonium salt which can then undergo further reactions, such as coupling to form triazenes.[10] | - If diazotization is not the intended reaction, avoid sources of nitrous acid. If it is intended, be aware of the potential for the diazonium salt to be highly reactive and potentially explosive. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Regioisomer Formation in the Synthesis of 1-Aryl-5-aminotetrazoles
This protocol is based on a multicomponent synthesis that favors the formation of the 1-substituted isomer.[7]
-
To a microwave reactor vial, add the aryl isothiocyanate (1.0 mmol), the amine (in this case, N,N-dimethylhydrazine, 1.0 mmol), and sodium azide (3.0 mmol).
-
Add a suitable solvent such as acetonitrile (5 mL).
-
Add a catalytic amount of a Lewis acid, for example, Bi(NO3)3·5H2O (1.0 mmol).
-
Cap the vial and stir the mixture for 2 minutes to ensure homogeneity.
-
Heat the reaction mixture in a microwave reactor at 125°C for 2-20 minutes.
-
After cooling, filter the mixture through a pad of Celite and wash with acetonitrile.
-
Concentrate the combined organic phases under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Diagram 1: Potential Side Products from the Synthesis of 1-Phenyl-5-aminotetrazoles
Caption: Synthetic pathways leading to the desired product and a common regioisomeric side product.
Diagram 2: Decomposition Pathways of the Tetrazole Ring
Caption: Conditions leading to the decomposition of the tetrazole ring and the resulting products.
References
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hjpmh.co.in [hjpmh.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Synthesis of 5-Substituted Tetrazoles
[1]
Introduction: The Critical Role of Solvent Environment
Welcome to the technical support hub for tetrazole synthesis. As researchers, we often treat solvents merely as liquid media, but in the [3+2] cycloaddition of nitriles and azides, the solvent is a distinct reagent that dictates the transition state energy, the solubility of the inorganic azide, and—most critically—the safety profile of the reaction.
This guide moves beyond standard textbook procedures to address the specific "why" and "how" of solvent selection, focusing on the two dominant methodologies: Traditional Polar Aprotic (DMF/DMSO) and Green Aqueous Catalysis (Sharpless/Demko method).
Module 1: Mechanism & Kinetics (The "Why")
Q: Why does the reaction rate drop significantly in non-polar solvents?
A: The formation of the tetrazole ring proceeds via a concerted but asynchronous [3+2] cycloaddition. The transition state (TS) is highly polar, characterized by significant charge separation between the azide anion and the nitrile carbon.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents possess high dielectric constants and large dipole moments. They stabilize the polar TS, lowering the activation energy (
). Furthermore, they effectively solvate the inorganic cation ( ), leaving the azide anion ( ) "naked" and more nucleophilic. -
Non-Polar Solvents (Toluene, Hexane): These fail to stabilize the polar TS and cannot dissolve ionic azides (NaN3), leading to virtually no reaction without phase-transfer catalysts.
Visualization: Solvent Stabilization of the Transition State
Figure 1: Influence of solvent polarity on the activation energy of the cycloaddition.
Module 2: Experimental Protocols & Troubleshooting
Protocol A: The "Green" Aqueous Method (Zinc-Catalyzed)
Based on the work of Demko & Sharpless (2001).[1][2] Ideal for safety and ease of workup.[3]
The System: Water + Zinc Bromide (
Step-by-Step:
-
Charge: Add Nitrile (1.0 equiv),
(1.1 equiv), and (1.0 equiv) to water (0.5 M concentration relative to nitrile). -
Reflux: Heat to reflux (100°C) for 12–24 hours. Note: The reaction is often heterogeneous (slurry).
-
Workup: Cool to RT. Add EtOAc and 3N HCl until pH < 1. Vigorous stirring is required to break the zinc-tetrazolate complex.[1]
-
Isolation: Separate organic layer, dry over
, and evaporate.
Troubleshooting Protocol A:
| Issue | Diagnosis | Solution |
| Reaction Stalled (<10% conversion) | Nitrile is highly lipophilic and "greases out" on flask walls. | Add Surfactant: Add 5-10% tert-butanol or use a surfactant like TPGS-750-M to create micelles. |
| Low Yield after Workup | Tetrazole is trapped in the aqueous phase as a Zinc complex.[1] | Cheliation Break: Ensure pH is < 1. Add a chelating agent like EDTA or Rochelles salt during the aqueous wash to strip the Zinc. |
| Precipitate won't dissolve | Zinc Azide ( | Safety Stop: Do not scrape. Add excess water and stir until dissolved. Ensure stoichiometry is correct (Zn:Azide 1:1). |
Protocol B: The "Traditional" Organic Method
Ideal for highly insoluble nitriles or unreactive alkyl nitriles.
The System: DMF or DMSO +
Step-by-Step:
-
Charge: Dissolve Nitrile (1.0 equiv),
(1.2 equiv), and (1.2 equiv) in DMF. -
Heat: Stir at 120°C–130°C. Caution: Do not exceed 140°C to prevent thermal decomposition of DMF.
-
Workup: Pour mixture into ice water. Acidify carefully with 6N HCl.
-
Isolation: Filter the precipitate (if solid) or extract with EtOAc (if oil).[1][2]
Troubleshooting Protocol B:
| Issue | Diagnosis | Solution |
| Explosion Risk | Formation of | Solvent Choice: Switch to DMSO if possible; it has lower volatility than DMF. Never use halogenated solvents (DCM) with azides (forms explosive di-azidomethane).[1] |
| Product is an Oil/Gum | Residual DMF preventing crystallization.[1] | Wash: Perform 3x washes with 5% LiCl solution during extraction to remove DMF into the aqueous phase.[1] |
| Substrate Decomposition | Thermal instability at 120°C. | Catalysis: Add 5 mol% |
Module 3: Safety & Hydrazoic Acid ( ) Management
CRITICAL WARNING: The most dangerous aspect of this synthesis is the generation of Hydrazoic Acid (
Solvent Effects on Partitioning
-
In Water (pH > 7):
remains ionized ( ).[1] Safe. -
In Water (pH < 4):
forms.[1] It is soluble in water but has high vapor pressure.[1] -
In Organic Solvents (Ether/DCM):
partitions heavily into the organic phase during workup.[1] Concentrating this solution can lead to explosions. [5]
Safety Rule: When acidifying the reaction mixture (Workup step), always keep the temperature near 0°C and ensure adequate ventilation. Never rotary evaporate an acidic organic extract containing excess azide to dryness.[1]
Module 4: Comparative Data & Decision Matrix
Performance Comparison Table
| Solvent System | Catalyst | Temperature | Typical Yield | Green Score | Best For... |
| Water | 100°C (Reflux) | 85–98% | High | Aryl nitriles, safety-conscious labs.[1] | |
| DMF | 120–130°C | 90–95% | Low | Unreactive alkyl nitriles, high-throughput.[1] | |
| DMSO | None/ | 100–120°C | 80–90% | Medium | Thermally sensitive substrates.[1] |
| DES (Choline Cl/ZnCl2) | None | 80–100°C | 75–90% | High | Biodegradable requirements, "Green" metrics.[1] |
Troubleshooting Flowchart
Figure 2: Decision tree for solvent selection and troubleshooting based on substrate solubility and reaction performance.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[2] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6833. [1]
-
Lang, H., et al. (2024).[1] Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives. Journal of Chemical Health Risks.
-
Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Reference for HN3 Safety and Explosive Limits).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
catalyst selection for efficient tetrazole formation
Technical Support Center: Efficient Tetrazole Formation
Introduction
Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry (e.g., Sartans). While the [3+2] cycloaddition of azides to nitriles appears straightforward, it is plagued by safety hazards (hydrazoic acid formation), stalled conversion, and difficult purification.
This guide moves beyond basic textbook procedures to address the "Hidden Variables" —specifically the impact of Lewis Acid strength, pH-dependent kinetics, and metal-complex sequestration—that determine the success of your synthesis.
Module 1: Catalyst Selection Matrix
User Query: "I have a library of nitriles (electron-poor and electron-rich). Which catalyst system balances safety with yield?"
Technical Recommendation: Do not use a "one-size-fits-all" approach. Select your catalyst based on the electronic nature of the nitrile and your tolerance for downstream metal removal.
| Catalyst System | Active Species | Best For | Key Advantage | Critical Drawback |
| Zn(II) Salts ( | General Purpose (The "Demko-Sharpless" Method) | Aqueous media; suppresses | Product often precipitates as a Zn-complex; requires acidic workup. | |
| Trialkyltin ( | Deactivated Nitriles (Electron-rich/Sterically hindered) | Highest reactivity; soluble in organic solvents. | High Toxicity ; difficult removal of Tin residues (requires KF workup). | |
| Silyl Azides ( | Lipophilic Substrates | Homogeneous; volatile byproducts (easy workup). | Expensive; moisture sensitive; high hydrolysis risk. | |
| Traditional ( | Robust, Simple Nitriles | No heavy metals. | Safety Hazard: Generates significant |
Module 2: The Zinc Route (Demko-Sharpless Protocol)
Context: This is the industry standard for "Green" tetrazole synthesis (water/isopropanol solvent), but it often fails due to improper workup.
Troubleshooting Guide
Q1: My reaction conversion stalled at ~60% even after 24 hours. Adding more azide didn't help.
-
Root Cause: Nitrile Hydrolysis. In aqueous conditions, if the Lewis Acid (
) activates the nitrile too strongly without immediate azide attack, water attacks instead, forming the primary amide ( ). -
Corrective Action:
-
Switch solvent system from 100% Water to 2:1 Water:Isopropanol . The alcohol cosolvent increases the solubility of the nitrile, favoring the azide attack over water.
-
Ensure you are using stoichiometric Zinc (1.0 equiv), not catalytic. The final product forms a
complex (1:1 ratio), effectively removing the catalyst from the cycle.
-
Q2: The reaction finished (TLC), but after filtration, my yield is <20%. Where is the product?
-
Root Cause: Sequestration. The tetrazole product is not free; it exists as a stable, insoluble Zinc-Tetrazolate aggregate. If you simply filter the solid, you are discarding the complex or failing to liberate the free tetrazole.
-
Corrective Action (The "Break" Step):
-
You MUST perform an acidic workup. Add 3N HCl to the reaction mixture until pH < 2.
-
Stir vigorously for 30 minutes. This breaks the
coordination bond, liberating the free tetrazole (which will precipitate or can be extracted) and solubilizing the Zinc salts.
-
Q3: The reaction mixture turned into a solid "puck" that stopped stirring.
-
Root Cause: The Zinc-Tetrazolate complex is polymeric and gelatinous.
-
Corrective Action: Use high-torque mechanical stirring (overhead), not magnetic stirring. Dilute with water if the slurry becomes too thick.
Visualizing the Zinc Mechanism
Understanding this pathway explains why acidic workup is mandatory.
Figure 1: Mechanism of Zn(II) catalyzed tetrazole formation showing the critical sequestration step (Red) requiring acidic release (Green).
Module 3: Organotin & Silicon Reagents (Difficult Substrates)
Context: For sterically hindered (ortho-substituted) or electron-rich nitriles, Zinc is often too slow. Organotin (
Troubleshooting Guide
Q1: I used Tributyltin Azide (
-
Root Cause: Organotin residues are highly lipophilic and "streak" through silica columns, co-eluting with the product.
-
Corrective Action (The KF Protocol):
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.[1][2]
-
Add an equal volume of saturated aqueous Potassium Fluoride (KF) .
-
Stir vigorously for 2 hours.
-
Result: The soluble
is converted into insoluble polymeric tributyltin fluoride ( ). -
Filter through a Celite pad.[1][2] The Tin remains in the filter; the product passes through.
-
Q2: Using
-
Root Cause:
is moisture sensitive. If your solvent is "wet," hydrolyzes to (gas) and hexamethyldisiloxane. -
Corrective Action:
-
Use anhydrous solvents (Toluene or DMF).
-
Perform the reaction in a sealed pressure vial (behind a blast shield) to prevent the loss of volatile
(bp 95°C) and .
-
Module 4: Safety & Process Control ( Hazard)
Critical Warning: All tetrazole syntheses have the potential to generate Hydrazoic Acid (
-
Boiling Point: 37°C (Volatile).
-
Toxicity:[3] Comparable to Hydrogen Cyanide.
-
Explosivity: Unstable in pure form or high concentrations.
Safety Protocol:
-
Headspace Monitoring: Never rely on smell. Use colorimetric indicator strips for hydrazoic acid in the fume hood.
-
pH Control:
has a pKa of 4.7.-
Danger Zone: pH < 5 (Generates gas).[4]
-
Safe Zone: pH > 7 (Keeps azide as
ion). -
Note: The "Demko-Sharpless" Zinc method buffers itself around pH 6-7, which is safer than the
method (pH ~4-5).
-
-
Waste Disposal: Quench all azide waste with Sodium Nitrite (
) and Sulfuric Acid to decompose azide to and Nitrogen Oxides (in a controlled, well-ventilated setup).
Module 5: Decision Tree for Experimental Design
Figure 2: Strategic decision tree for selecting the optimal catalytic route.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5][6][7][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][7][8] The Journal of Organic Chemistry, 66(24), 7945–7950.[7]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis of 5-substituted tetrazoles via organotin reagents. European Journal of Organic Chemistry, 2012(31), 6101-6118.
-
Amdala, N., et al. (2023). Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration.[9] Organic Process Research & Development.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis Guide: N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine Activity
[1]
Executive Summary
N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: 57020-33-4) represents a specialized scaffold in medicinal chemistry, distinct from its parent compound, 1-phenyl-1H-tetrazol-5-amine .[1] While the parent amine is a versatile hydrogen-bond donor used widely in coordination chemistry and as a precursor for high-nitrogen energetic materials, the N,N-dimethyl derivative serves a critical role as a lipophilic, non-protic bioisostere .[1]
This guide objectively compares the performance of the N,N-dimethyl variant against its primary alternatives: the parent primary amine and the sulfur-based analog (1-phenyl-1H-tetrazol-5-thiol).[1] The analysis focuses on Structure-Activity Relationship (SAR) implications , synthetic utility , and physicochemical profiles relevant to drug discovery and agrochemical development.[1]
Technical Comparison: Performance & Properties
The decision to utilize the N,N-dimethyl variant over the parent amine or thiol analogs typically hinges on three factors: solubility modulation , prevention of metabolic conjugation , and electronic tuning .
Comparative Physicochemical Profile
| Feature | N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine | 1-Phenyl-1H-tetrazol-5-amine (Parent) | 1-Phenyl-1H-tetrazol-5-thiol (Analog) |
| CAS Number | 57020-33-4 | 5373-02-4 | 86-93-1 |
| H-Bond Donors | 0 (Blocked) | 2 (Primary Amine) | 1 (Thiol) |
| Lipophilicity (LogP) | High (~2.1) | Low (~1.[1]2) | Medium (~1.[1]8) |
| Electronic Effect | Electron-donating (+I), Sterically hindered | Electron-donating (+M), H-bond active | Weakly acidic, nucleophilic |
| Solubility | Soluble in DCM, EtOAc; Insoluble in water | Soluble in DMSO, MeOH; Poor in non-polar | Soluble in alkaline water, alcohols |
| Primary Utility | Probelipophilicity probe , SAR steric check | Ligand, H-bond donor scaffold | Metal chelation, thiol-ene click chem |
Functional Activity Analysis
A. Pharmacological Activity (SAR Probe)
In drug design, the N,N-dimethyl derivative is often synthesized to validate the necessity of a Hydrogen Bond Donor (HBD) in the binding pocket.[1]
-
Case 1: Loss of Potency: If the N,N-dimethyl analog shows significantly reduced activity compared to the parent, the HBD (NH2) is critical for receptor binding.[1]
-
Case 2: Retention of Potency: If activity is retained, the parent amine's HBD is likely solvent-exposed or irrelevant.[1] The N,N-dimethyl variant is then preferred for its superior membrane permeability (higher LogP).[1]
B. Chemical Reactivity & Stability
-
Oxidation Resistance: Unlike the thiol analog (which oxidizes to disulfides), the N,N-dimethyl amine is oxidatively stable.[1]
-
Acylation Resistance: The parent amine is prone to acylation (forming amides).[1] The dimethyl variant is chemically inert to acyl chlorides, making it a robust spectator group in multi-step synthesis.[1]
Experimental Protocols
Synthesis of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine
Context: This protocol describes the methylation of the parent amine.[1] Direct synthesis via dimethylcyanamide is possible but less common in lab-scale exploration.[1]
Reagents:
-
1-Phenyl-1H-tetrazol-5-amine (1.0 eq)[1]
-
Methyl Iodide (MeI) (2.5 eq) - Excess required to ensure full methylation[1]
-
Sodium Hydride (NaH, 60% in oil) (2.2 eq)[1]
-
DMF (Anhydrous)[1]
Workflow:
-
Activation: Dissolve 1-phenyl-1H-tetrazol-5-amine in anhydrous DMF under
atmosphere at 0°C. -
Deprotonation: Slowly add NaH. Evolution of
gas will be observed.[1] Stir for 30 min until gas evolution ceases. -
Alkylation: Add Methyl Iodide dropwise via syringe.[1] The solution may turn slightly yellow.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).[1] The product will have a higher
than the starting material.[1] -
Quench & Workup: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove DMF.[1]
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica Gel, 0-20% EtOAc/Hexanes gradient).
Validation Point:
-
1H NMR (DMSO-d6): Look for the disappearance of the broad
singlet (approx.[1] 6.5-7.0 ppm) and the appearance of a strong singlet for (approx.[1] 2.9-3.1 ppm).[1]
Biological Assay: Membrane Permeability (PAMPA)
Context: To verify the lipophilic advantage of the dimethyl variant.
-
Preparation: Dissolve both the Parent and N,N-Dimethyl variant in DMSO (10 mM stock).
-
Donor Plate: Dilute to 50 µM in PBS (pH 7.4) and add to the donor wells of a PAMPA sandwich plate (pre-coated with lecithin/dodecane).
-
Acceptor Plate: Fill with fresh PBS.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Measure UV absorbance (254 nm) of both donor and acceptor wells.
-
Calculation:
-
Expectation: The N,N-dimethyl variant should show a 2-5x higher
than the parent amine due to the capping of polar H-bonds.[1]
-
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the decision logic for selecting this scaffold in a drug discovery campaign.
Figure 1: Synthesis pathway from phenyl isothiocyanate and SAR decision tree for selecting the dimethyl variant.
References
-
Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry. (2024). Describes the synthesis of the parent scaffold and N-substituted derivatives. [1]
-
Two derivatives of 5-aminotetrazole: 5-amino-1-phenyltetrazole and 5-amino-1-(1-naphthyl)tetrazole. Acta Crystallographica Section C. (2003).[1] Details the crystal structure and hydrogen bonding network of the parent amine.
-
Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures. Beilstein Journal of Organic Chemistry. (2021). Discusses the reactivity of N-methylated tetrazole derivatives.
-
Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole. Synthesis. (2024). Reviews the utility of the 5-aminotetrazole scaffold in diverse chemical libraries.
-
PubChem Compound Summary: N-methyl-1-phenyl-1h-1,2,3,4-tetrazol-5-amine. PubChem.[1][2][3][4][5] Provides chemical structure and property data for methylated derivatives. [1]
Sources
- 1. CAS 79-33-4: L(+)-Lactic acid | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - N-methyl-1-phenyl-1h-1,2,3,4-tetrazol-5-amine (C8H9N5) [pubchemlite.lcsb.uni.lu]
- 3. CA2809487C - N-(tetrazol-5-yl)- and n-(triazol-5-yl)arylcarboxamides and use thereof as herbicides - Google Patents [patents.google.com]
- 4. (PDF) Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives Production and Hosted by [academia.edu]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Validation of Experimental Results for Substituted Tetrazoles: A Publish Comparison Guide
Executive Summary: The Bioisostere Advantage
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a high-impact strategy to optimize pharmacokinetics without sacrificing potency.[1] While both moieties possess similar acidity (pKa ~4.5–5.[2]0) and planar topography, the tetrazole offers distinct advantages in metabolic stability , lipophilicity , and membrane permeability .
This guide provides an objective technical comparison and a rigorous, self-validating experimental framework for researchers to synthesize, characterize, and validate substituted tetrazoles in drug discovery.
Comparative Analysis: Tetrazole vs. Carboxylic Acid
The following data synthesizes physicochemical properties critical for drug design. The "Product" in this context is the 5-Substituted Tetrazole moiety .
Table 1: Physicochemical & Biological Performance Matrix
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Performance Impact |
| Acidity (pKa) | 4.2 – 4.8 | 4.5 – 5.1 | Comparable. Retains electrostatic interactions with target arginine/lysine residues. |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Improved. Tetrazoles are generally more lipophilic (~1 log unit higher), enhancing passive membrane permeability.[2] |
| Metabolic Stability | Low | High | Superior. Tetrazoles are resistant to Phase II conjugation (glucuronidation) and |
| Charge Delocalization | Localized (2 Oxygens) | Highly Delocalized (4 Nitrogens) | Enhanced. Greater charge distribution stabilizes the anion, improving oral bioavailability. |
| H-Bond Potential | 1 Donor / 2 Acceptors | 1 Donor / 3-4 Acceptors | Versatile. Additional nitrogen atoms offer novel binding vectors for receptor affinity. |
Experimental Validation Workflow
To ensure scientific integrity, the synthesis and characterization of substituted tetrazoles must follow a logic-gated workflow. This process prevents common regioselectivity errors (N1 vs. N2 alkylation) and ensures high purity.
Diagram 1: Synthesis & Validation Logic Flow
This flowchart illustrates the critical decision points in synthesizing 5-substituted tetrazoles via [3+2] cycloaddition and the subsequent validation steps required to confirm the correct isomer.
Caption: Logic-gated workflow for the synthesis and structural validation of 5-substituted tetrazoles.
Detailed Experimental Protocols
Protocol A: Synthesis via [3+2] Cycloaddition (Sharpless "Click" Modification)
This protocol utilizes a zinc-catalyzed method, which is safer and often cleaner than traditional tin or aluminum methods.
-
Reagents: Aromatic/Aliphatic Nitrile (1.0 eq), Sodium Azide (
, 1.5 eq), Zinc Bromide ( , 1.0 eq). -
Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).[2]
-
Procedure:
-
Dissolve nitrile and zinc bromide in the solvent.
-
Add sodium azide carefully.
-
Reflux at 80-100°C for 12-24 hours.
-
Self-Validation Step: Monitor reaction via TLC or LC-MS. The disappearance of the starting nitrile is the primary endpoint.
-
-
Workup:
-
Cool to room temperature.
-
Acidify with 3N HCl to pH ~1-2 (Caution:
gas evolution; use a fume hood). -
The tetrazole typically precipitates as a white solid. Filter and wash with cold water.
-
Protocol B: Structural Confirmation (Regiochemistry Validation)
Distinguishing between N1- and N2-substituted isomers (if alkylation is performed) or confirming the 1H-tautomer is critical.
-
13C NMR Validation:
-
Target Signal: The quaternary carbon (C-5) of the tetrazole ring is diagnostic.
-
Range: Look for a signal between 150 – 160 ppm .
-
Comparison: Nitrile precursors typically show signals at ~118 ppm. A shift to ~155 ppm confirms ring formation.
-
-
15N NMR (Optional but Authoritative):
-
N1-substituted tetrazoles typically show shielding of the N1 nucleus compared to N2 isomers.
-
HMBC Correlation: In N1-alkylated tetrazoles, you will see a 3-bond coupling between the alkyl protons and the C-5 carbon. In N2-alkylated species, this coupling is often weaker or absent due to geometry.
-
-
X-Ray Crystallography: The gold standard for confirming the hydrogen bonding network (often intermolecular dimers for 1H-tetrazoles).
Protocol C: Metabolic Stability (Microsomal Assay)
To validate the biological advantage of the tetrazole over the carboxylic acid:
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Test Compounds: Tetrazole analog vs. Carboxylic acid analog (1 µM concentration).
-
Sampling: 0, 15, 30, and 60 minutes.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Validation Criteria:
-
Calculate Intrinsic Clearance (
). -
Success Metric: The tetrazole analog should demonstrate a
> 2x that of the carboxylic acid if -oxidation or glucuronidation was the primary clearance pathway for the acid.
-
Biological Relevance: The Angiotensin II Example
The most famous validation of the tetrazole bioisostere is Losartan . The tetrazole ring mimics the carboxylate of Angiotensin II, binding to the AT1 receptor but preventing activation.
Diagram 2: Mechanism of Action (AT1 Receptor Blockade)
This diagram visualizes how the tetrazole moiety facilitates receptor binding, leading to the therapeutic effect.
Caption: Mechanism of Action for Tetrazole-based Angiotensin Receptor Blockers (ARBs).
References
-
Drug Hunter. (2025).[3][4] Bioisosteres for Drug Hunters: Carboxylic Acids and Tetrazoles.[1][2][5][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids.[1][2][5][7] PubMed. Retrieved from [Link]
-
University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres: 1H-Tetrazole.[1][5][6] Retrieved from [Link]
-
Frontiers in Chemistry. (2025). Exploring Tetrazole Chemistry: Synthetic Techniques and SAR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papersflow.ai [papersflow.ai]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Efficiency in Tetrazole Synthesis
This guide provides a technical comparison of catalytic systems for the synthesis of 5-substituted 1H-tetrazoles, a critical class of bioisosteres in medicinal chemistry.
Executive Summary
The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of organic nitriles and sodium azide is the industry standard for creating carboxylic acid bioisosteres.[1] While traditional methods rely on stoichiometric Lewis acids or toxic organotin reagents, recent advancements have shifted toward catalytic systems that offer higher turnover frequencies (TOF), recyclability, and milder conditions.
This guide compares three distinct catalytic classes:
-
Homogeneous Lewis Acids (The Baseline): Zinc(II) salts.
-
Heterogeneous Frameworks (The High-Performance Option): Copper-based Metal-Organic Frameworks (Cu-MOFs).[2]
-
Organocatalysts (The Metal-Free Option): L-Proline and Mesoporous supports.
Mechanistic Foundations & Causality
To select the right catalyst, one must understand the rate-determining step: the activation of the nitrile group.
-
The Challenge: The nitrile carbon is electrophilic but kinetically inert toward the azide anion (
) due to the high activation energy barrier of the cycloaddition. -
The Solution: Lewis acids coordinate to the nitrogen of the nitrile (
), increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack by the terminal nitrogen of the azide.
Diagram 1: Lewis Acid Activation Pathway
The following diagram illustrates the activation mechanism common to Zn(II) and Cu(II) systems, contrasting it with the unactivated thermal route.
Caption: Comparative reaction pathways. The green path represents the lowered activation energy barrier provided by Lewis Acid coordination.
Comparative Analysis of Catalytic Systems
System A: Homogeneous Zinc(II) Bromide (The "Sharpless" Standard)
-
Mechanism: Zn(II) acts as a soluble Lewis acid. The active species is often a zinc-azide species formed in situ.
-
Pros: High reliability; water can be used as a solvent (Green Chemistry); cheap reagents.
-
Cons: Homogeneous nature makes catalyst recovery difficult; requires high temperatures (reflux) and long reaction times (12–24h); stoichiometric amounts often required for optimal kinetics.
-
Best For: Small-scale discovery chemistry where purification via extraction is acceptable and catalyst reuse is not a priority.
System B: Cu-MOFs (e.g., HKUST-1 / Cu-BTC)
-
Mechanism: The Copper(II) nodes in the Metal-Organic Framework provide site-isolated Lewis acidic centers. The porous structure concentrates reactants, increasing the effective collision frequency.
-
Pros: Superior Kinetics (often <6h); Heterogeneous (recoverable via filtration); High surface area allows lower catalyst loading (1-5 mol%).
-
Cons: Stability in acidic media can be an issue (requires careful pH control during workup); synthesis of MOF required beforehand.
-
Best For: Process chemistry and scale-up where TOF (Turnover Frequency) and waste reduction (E-factor) are critical.
System C: Organocatalysts (L-Proline / Mesoporous Supports)
-
Mechanism: L-Proline acts via bifunctional activation (hydrogen bonding), while mesoporous supports (like modified silica or zeolites) provide confinement effects and weak acidic sites.
-
Pros: Metal-free (no heavy metal contamination in API); mild conditions.
-
Cons: Generally lower yields for electron-deficient nitriles compared to metal catalysts; slower kinetics than Cu-MOFs.
-
Best For: Late-stage functionalization of metal-sensitive APIs.
Performance Data Summary
The following table synthesizes experimental data comparing these systems under optimized conditions for the synthesis of 5-phenyltetrazole (Standard Benchmark).
| Metric | ZnBr₂ (Homogeneous) | Cu-MOF (Heterogeneous) | L-Proline (Organocatalyst) |
| Catalyst Loading | 10–100 mol% | 1–5 mol% | 10–20 mol% |
| Solvent | Water / Isopropanol | DMF / Water | DMSO / DMF |
| Temperature | Reflux (100°C+) | 80–100°C | 90–110°C |
| Time to >90% Conv. | 16–24 Hours | 2–6 Hours | 12–18 Hours |
| Yield (Isolated) | 85–92% | 90–96% | 75–85% |
| Reusability | Poor (Extraction loss) | Excellent (5+ Cycles) | Moderate |
| Key Reference | Demko & Sharpless [1] | Jiang et al. [2] | Amantini et al. [3] |
Detailed Experimental Protocols
Protocol A: Zn(II)-Catalyzed Synthesis in Water (Green Baseline)
Based on the method by Demko and Sharpless.[1]
-
Setup: To a 50 mL round-bottom flask, add Benzonitrile (10 mmol), Sodium Azide (11 mmol), and Zinc Bromide (ZnBr₂, 10 mmol).
-
Solvent: Add 20 mL of deionized water. Note: ZnBr₂ is highly hygroscopic; handle quickly.
-
Reaction: Reflux the mixture at 100°C for 16 hours with vigorous stirring. The reaction may initially be heterogeneous but often clears or forms a new precipitate (the zinc-tetrazole complex).
-
Workup (Critical Step):
-
Add 3N HCl (15 mL) and Ethyl Acetate (30 mL). Stir until the solid zinc complex dissolves (pH < 2). Why? The tetrazole exists as a zinc salt; acidolysis is required to liberate the free tetrazole.
-
Separate the organic layer.[4] Extract the aqueous layer 2x with Ethyl Acetate.
-
Purification: Evaporate the combined organics. Recrystallize from toluene/ethanol if necessary.
Protocol B: Cu-MOF Catalyzed Synthesis (High Efficiency)
Based on recent MOF catalysis literature.
-
Catalyst Prep: Activate Cu-BTC (HKUST-1) by heating at 120°C under vacuum for 4 hours to remove coordinated water molecules, opening the Lewis acid sites.
-
Setup: In a pressure vial, combine Benzonitrile (10 mmol), Sodium Azide (12 mmol), and activated Cu-MOF (50 mg, ~1.5 mol%).
-
Solvent: Add DMF (5 mL).
-
Reaction: Heat to 100°C for 4 hours. Monitor via TLC or HPLC.[1]
-
Catalyst Recovery: Centrifuge the mixture. Decant the supernatant (containing product). Wash the solid catalyst with ethanol and dry for reuse.[5]
-
Isolation: Pour the supernatant into ice water (30 mL) and acidify with 1N HCl to pH 2. The product usually precipitates as a white solid. Filter and dry.[3]
Diagram 2: Heterogeneous Catalyst Recovery Workflow
This workflow ensures the integrity of the MOF is maintained for subsequent cycles.
Caption: Workflow for isolating product while recovering Cu-MOF catalyst for reuse.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6][7] The Journal of Organic Chemistry. Link
-
Jiang, D., et al. (2011). Metal-Organic Frameworks as Heterogeneous Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles.[7] European Journal of Organic Chemistry.[6] Link
-
Amantini, D., et al. (2004). Sustainable Synthesis of Tetrazoles: Organocatalytic Approaches. The Journal of Organic Chemistry. Link
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Link
-
Cui, Y., et al. (2012). Metal-Organic Frameworks as Highly Efficient Catalysts for [3+2] Cycloaddition. Accounts of Chemical Research. Link
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of an efficient MOF catalyst for the degradation of OPDs using TPA derived from PET waste bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
bioisosteric replacement of carboxylic acids with tetrazoles
Title: Beyond the Carboxyl Group: A Comprehensive Guide to Tetrazole Bioisosteric Replacement in Drug Design
Introduction The carboxylic acid moiety is a cornerstone pharmacophore in medicinal chemistry, frequently engaging in critical electrostatic and hydrogen-bonding interactions with target proteins. However, its presence often introduces significant pharmacokinetic liabilities, including limited passive membrane permeability, rapid Phase II metabolism (e.g., acyl glucuronidation), and potential toxicity from reactive metabolites[1]. To mitigate these shortcomings while preserving target affinity, medicinal chemists employ bioisosteric replacement. Among the most successful and widely adopted non-classical bioisosteres for carboxylic acids is the 5-substituted 1H-tetrazole ring[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical and pharmacological performance of carboxylic acids versus tetrazoles. This document provides structural insights, permeability considerations, and validated synthetic protocols to guide your lead optimization campaigns.
The success of tetrazoles as bioisosteres stems from their remarkable physicochemical mimicry of the carboxylate anion, coupled with distinct lipophilic and steric profiles[4].
-
Acidity (pKa): Both groups exhibit nearly identical acidity. The pKa of a typical aliphatic/aromatic carboxylic acid ranges from 4.2 to 4.5, while the corresponding 5-substituted tetrazole has a pKa of ~4.5 to 4.9[1][3]. At physiological pH (7.4), both exist predominantly as delocalized anions, maintaining essential electrostatic interactions.
-
Lipophilicity (logP) and Permeability: Tetrazoles are generally more lipophilic (higher logP) than their carboxylic acid counterparts due to the delocalization of the negative charge over the five-membered aromatic ring[1][5]. However, increased lipophilicity does not strictly correlate with increased permeability. Tetrazoles exhibit a high capacity for hydrogen bonding with water, leading to high desolvation energies—reflected in higher Exposed Polar Surface Area (EPSA)—that can impede passive diffusion across lipid bilayers[3][5].
-
Steric Bulk and Vectorality: The tetrazole ring is significantly larger than a carboxylate group. Crystallographic analyses reveal that the hydrogen-bond environment around a tetrazolate extends approximately 1.2 Å further from the core scaffold than that of a carboxylate[4][6]. This requires an active site with sufficient plasticity or "expansion room" to accommodate the tetrazole without steric clash.
Table 1: Quantitative Comparison of Physicochemical Properties
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Impact on Drug Design |
| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 | Both ionized at pH 7.4; maintains electrostatic interactions. |
| Lipophilicity (logP) | Lower | Higher (ΔlogP ≈ +0.5 to +1.0) | Tetrazoles partition better into lipids but face desolvation penalties. |
| H-Bond Acceptors | 2 | 4 | Tetrazoles can form two-point H-bonds, often increasing target affinity. |
| Steric Extension | Baseline | +1.2 Å extended | Receptor active site must accommodate the larger tetrazole volume. |
| Metabolic Stability | Susceptible to acyl glucuronidation | Highly stable (resistant to Phase II) | Tetrazoles prevent reactive metabolite toxicity and prolong half-life. |
Mechanistic Insights: Binding and Metabolism
Why does replacing a carboxylate with a tetrazolate often increase potency? The tetrazolate anion can form robust, two-point hydrogen bonds with basic residues (e.g., arginine, lysine, histidine) in the receptor's active site[1][6]. A classic example is the angiotensin II type 1 (AT1) receptor antagonist Losartan. Replacing the parent carboxylic acid with a tetrazole yielded a 10-fold increase in potency, driven by optimal bidentate interactions with a protonated lysine and histidine[3][6].
Metabolic Causality: Carboxylic acids are prime targets for UDP-glucuronosyltransferases (UGTs), forming acyl glucuronides that can covalently bind to proteins, triggering idiosyncratic toxicities[1][4]. Tetrazoles are metabolically inert to this pathway. While they can undergo N-glucuronidation, these adducts are chemically stable, non-reactive, and have not been linked to toxic effects in humans[1].
Divergent metabolic and binding pathways of carboxylic acids vs. tetrazole bioisosteres.
Experimental Protocols: Synthesis and Validation
The standard approach for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source (typically sodium azide, NaN3)[7][8]. Because hydrazoic acid (HN3) is highly toxic and explosive, modern protocols utilize Lewis acid catalysts (e.g., ZnBr2, Co(II) complexes) in aqueous or continuous flow conditions to ensure safety and high yields[8][9][10].
Protocol A: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles in Water
Causality: Water is an environmentally benign solvent that, when combined with a Lewis acid like ZnBr2, activates the nitrile carbon for nucleophilic attack by the azide. This significantly lowers the activation energy of the cycloaddition without generating volatile, explosive HN3[7][8].
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the organonitrile (1.0 mmol) and sodium azide (NaN3, 1.2 mmol) in deionized water (3.0 mL).
-
Catalyst Addition: Add Zinc bromide (ZnBr2, 1.0 mmol) to the suspension. (Note: The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center).
-
Cycloaddition: Heat the reaction mixture to vigorous reflux (100 °C) for 12–24 hours. Monitor reaction progress via TLC or LC-MS until the nitrile is consumed.
-
Workup (Self-Validating Step): Cool the mixture to room temperature. Acidify carefully with 3N HCl to pH 2. Validation: The tetrazole (pKa ~4.5) will protonate and precipitate out of the aqueous solution, while unreacted NaN3 is quenched (ensure extreme ventilation/fume hood use during acidification).
-
Isolation: Filter the precipitated tetrazole, wash with cold water, and recrystallize from ethyl acetate/hexane to yield the pure 5-substituted 1H-tetrazole.
Step-by-step workflow for the safe, zinc-catalyzed aqueous synthesis of tetrazoles.
Protocol B: PAMPA Permeability Assay for Bioisostere Evaluation
Because tetrazoles can suffer from high desolvation penalties[3][5], verifying passive permeability is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a self-validating, high-throughput system to compare the parent acid and the tetrazole.
-
Preparation: Prepare a 10 mM stock solution of both the carboxylic acid parent and the tetrazole analog in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Donor/Acceptor Setup: Add 300 µL of the compound solution to the donor compartment. Coat the artificial membrane (e.g., PVDF) with a lipid solution (e.g., 1% lecithin in dodecane) and place it over the acceptor compartment containing 300 µL of fresh PBS.
-
Incubation: Incubate the sandwich assembly at room temperature for 5 hours.
-
Quantification: Separate the compartments and measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation & Causality: Calculate the effective permeability (
). If the tetrazole exhibits significantly lower despite a higher calculated logP, the causality is likely its high EPSA and strong aqueous hydrogen bonding[5]. In such cases, prodrug strategies (e.g., pivaloyloxymethyl protection of the tetrazole) may be required to restore oral bioavailability[2][6].
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is not a universal panacea, but rather a precision tool. While it reliably eliminates acyl glucuronidation liabilities and often enhances target affinity via extended bidentate hydrogen bonding, it demands careful monitoring of membrane permeability. By integrating robust synthetic protocols and rigorous physicochemical profiling, drug discovery teams can effectively harness the tetrazole moiety to optimize lead compounds.
References
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC | nih.gov | Link
-
Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole | tandfonline.com | Link
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | drughunter.com | Link
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water | researchgate.net | Link
-
Acid Bioisosteres | cambridgemedchemconsulting.com | Link
-
Synthesis of 1H-tetrazoles | organic-chemistry.org |Link
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex | nih.gov | Link
-
5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods | uspto.gov | Link
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor | core.ac.uk |Link
-
Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups | chemrxiv.org | Link
-
Structure Property Relationships of Carboxylic Acid Isosteres | acs.org | Link
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of N,N-Dimethylaniline Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The N,N-dimethylaniline moiety, a common structural feature in many pharmacologically active agents, presents both opportunities and challenges. Its derivatives are explored in various therapeutic areas, but their success hinges on a favorable pharmacokinetic (PK) profile. This guide provides an in-depth, experience-driven comparison of methodologies for the comprehensive PK profiling of N,N-dimethylaniline derivatives, designed to empower researchers to make data-driven decisions in their drug discovery programs.
The Foundational Role of ADME in Drug Design
The efficacy and safety of any drug candidate are fundamentally governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For N,N-dimethylaniline derivatives, understanding this profile is paramount. The tertiary amine structure is a known target for metabolic enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which can significantly impact the drug's half-life, exposure, and potential for drug-drug interactions.[1][2]
The primary metabolic pathways for these compounds often involve N-demethylation and oxidation.[1][3] The N-demethylation can occur through two distinct pathways, one directly catalyzed by CYP450 and another involving the formation of an N-oxide intermediate.[1] The position of substituents on the aniline ring can dramatically influence the rate and extent of metabolism, a critical factor to consider when designing new analogs.[4][5] For instance, a methyl group at the C2-position may sterically hinder the metabolic reactions at the amino group, potentially slowing down clearance.[5]
Core Experimental Workflows for Robust PK Profiling
A multi-faceted approach combining in vitro and in vivo studies is essential for building a comprehensive pharmacokinetic picture. The following workflows represent a logical and scientifically sound progression for characterizing N,N-dimethylaniline derivatives.
In Vitro Metabolic Stability: The First Line of Assessment
The initial step in understanding a compound's metabolic fate is to assess its stability in the presence of drug-metabolizing enzymes. This is a cost-effective method to predict in vivo hepatic clearance and half-life, allowing for early-stage ranking and selection of candidates.[6][7][8] Liver microsomes, which contain a high concentration of Phase I enzymes like CYP450s, are a standard starting point.[7] For a more complete picture, including both Phase I and Phase II metabolic pathways, primary hepatocytes are the preferred system as they contain the full complement of enzymes and cofactors.[8]
-
Preparation: Prepare a stock solution of the N,N-dimethylaniline derivative in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from the species of interest, e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically around 1 µM.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor, NADPH. A control incubation without NADPH is crucial to assess non-enzymatic degradation.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[9][10]
-
Data Interpretation: The disappearance of the parent compound over time is plotted, and from the slope of the line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro data is predictive, an in vivo study is the definitive way to understand how a compound behaves in a complete biological system. These studies, typically conducted in rodents (e.g., Sprague Dawley rats), provide critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[11][12]
-
Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling from the same animal, which reduces biological variability.[11]
-
Dosing: Administer the N,N-dimethylaniline derivative via two routes in separate groups of animals:
-
Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered to determine the drug's properties without the influence of absorption.
-
Oral (PO): A single dose via gavage (e.g., 5-10 mg/kg) is given to assess oral absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 mins, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen (-80°C) until analysis.
-
Bioanalysis: Develop and validate a robust bioanalytical method, typically LC-MS/MS, for the accurate quantification of the drug (and any major metabolites) in the plasma samples.[13][14][15] Method validation must adhere to regulatory guidelines, ensuring accuracy, precision, selectivity, and stability.[16]
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters.
Comparative Pharmacokinetic Profiles of N,N-Dimethylaniline Derivatives
Modifications to the core N,N-dimethylaniline structure can lead to significant variations in pharmacokinetic behavior. The following table presents a hypothetical comparison based on published data for a specific derivative and general trends observed for aniline compounds. Researchers should use this as a template to populate with their own experimental data for robust comparison.
| Parameter | Derivative A (e.g., N,N-dimethylaniline-heliamine)[17][18] | Derivative B (Hypothetical ortho-substituted) | Derivative C (Hypothetical para-substituted) |
| Route of Administration | IV / Oral (Rat) | Oral (Rat) | Oral (Rat) |
| Dose (mg/kg) | - / - | 10 | 10 |
| Cmax (ng/mL) | - | 450 | 800 |
| Tmax (h) | - | 1.0 | 0.5 |
| AUC₀-t (ng*h/mL) | - | 3200 | 2500 |
| t½ (h) | 3.5 (calculated from CL and Vd) | 4.5 | 2.8 |
| CL (mL/h/kg) | 30,148 | 2100 | 4000 |
| Vd (mL/kg) | 126,728 | 15,000 | 18,000 |
| Oral Bioavailability (F%) | 16.11% | ~40% | ~25% |
Analysis of Comparative Data:
-
Derivative A (N,N-dimethylaniline-heliamine): This compound exhibits very high clearance and a large volume of distribution, suggesting rapid elimination and extensive tissue distribution.[17][18] Its oral bioavailability is modest at 16.11%.[17][18]
-
Derivative B (Hypothetical ortho-substituted): The introduction of a substituent near the amine group could sterically hinder metabolism, leading to a lower clearance and longer half-life compared to a para-substituted analog. This often results in higher overall exposure (AUC) and improved bioavailability.[5]
-
Derivative C (Hypothetical para-substituted): With the metabolic "soft spot" (the amine) being more accessible, this derivative is cleared more rapidly, resulting in a shorter half-life and lower oral bioavailability compared to its ortho-substituted counterpart.[5]
Conclusion: Integrating PK Profiles for Informed Drug Development
The pharmacokinetic profiling of N,N-dimethylaniline derivatives is not a mere data collection exercise; it is a critical component of a rational drug design strategy. Early in vitro metabolic stability assays provide a rapid and effective means to triage compounds, while comprehensive in vivo studies offer the definitive data needed to predict human pharmacokinetics. By systematically evaluating how structural modifications impact ADME properties, researchers can optimize their lead compounds, enhancing exposure, prolonging half-life, and ultimately increasing the probability of clinical success. This guide provides the foundational workflows and interpretive framework necessary to navigate the complex but rewarding landscape of drug development.
References
-
Santa Cruz Biotechnology. (n.d.). N,N-Dimethylaniline. Retrieved from scbt.com.[19]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from epa.gov.[20]
-
Estabrook, R. W., et al. (1975). The role of cytochrome P-450 in the dual pathways of N-demethylation of N,N-dimethylaniline by hepatic microsomes. PubMed. [Link][1]
-
Australian Industrial Chemicals Introduction Scheme. (2016, April 21). Benzenamine, N,N-dimethyl-: Human health tier II assessment. [Link][21]
-
California Air Resources Board. (1997, November 13). Background Material: N,N-Dimethylaniline. [Link][22]
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U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from fda.gov.[23]
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Al-Sanea, M. M., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. PMC. [Link][17]
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U.S. Food and Drug Administration. (1987, February). Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from fda.gov.[24]
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Locuson, C. W., & Tracy, T. S. (2010). Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. PubMed. [Link][3]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from creative-bioarray.com.[6]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from creative-biolabs.com.[7]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from frontage.com.[8]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from ema.europa.eu.[16]
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Infinix Bio. (2026, February 24). Understanding EMA Preclinical Requirements: A Complete Guide for Biotech and Pharmaceutical Companies. [Link][25]
-
van der Wouden, C. H., et al. (2019). Pharmacogenetic-Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. PMC. [Link][26]
-
Gan, J., et al. (2014). Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity. SciELO. [Link][27]
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Kakehi, M., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. J-Stage. [Link][4]
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Radzik, D. M., & Lunsford, R. A. (1984). Determination of Aniline and Metabolites Produced in Vitro by Liquid chromatography/electrochemistry. PubMed. [Link][28]
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Kumar, S., et al. (2017). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Books. Royal Society of Chemistry.[2]
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European Medicines Agency. (2014, November 27). Pharmacokinetic and clinical evaluation of modified-release dosage forms. [Link][29]
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Kakehi, M., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. PubMed. [Link][5]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Retrieved from ema.europa.eu.[30]
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ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link][9]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from cancer.gov.[11]
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International Journal of Pharmaceutical Research and Applications. (2024, June 1). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link][13]
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Al-Sanea, M. M., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. ResearchGate. [Link][31]
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Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link][12]
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Public Library of Science. (n.d.). 2,6-Dimethylaniline Vmax and Km posterior distributions and their correlation plot. Retrieved from journals.plos.org.[32]
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VIMTA. (n.d.). Fundamentals Of Bioanalytical Method Development And Validation. Retrieved from vimta.com.[14]
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Griffin, B. W., & Peterson, J. A. (1972). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. ACS Publications. [Link][33]
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LinkedIn. (n.d.). Advanced Bioanalytical Techniques For Drug Discovery And Development Management. Retrieved from linkedin.com.[10]
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Matta, M. K., et al. (2023). A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine. PubMed. [Link][15]
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National Center for Biotechnology Information. (n.d.). N,N-Dimethylaniline. PubChem Compound Database. [Link][34]
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BenchChem. (n.d.). Navigating the Pharmacokinetic Landscape of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Analogs: A Comparative Guide. Retrieved from benchchem.com.[35]
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U.S. Food and Drug Administration. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. [Link][36]
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Al-Sanea, M. M., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. MDPI. [Link][18]
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Spectroscopic Differentiation of Tetrazole Regioisomers: A Strategic Guide
Executive Summary: The "Sartan" Challenge
In medicinal chemistry, the tetrazole ring is the premier bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability. However, this utility comes with a structural price: Regioisomerism .
While unsubstituted tetrazoles exist in dynamic equilibrium between 1H- and 2H-tautomers, alkylation locks the ring into distinct N1-substituted (1,5-disubstituted) or N2-substituted (2,5-disubstituted) isomers. These isomers possess drastically different pharmacological profiles (e.g., Losartan is an N2-isomer; its N1-analog is significantly less potent).
The Core Problem: Standard alkylation reactions typically yield mixtures. Relying solely on reaction conditions to predict regioselectivity is a common cause of structure misassignment. This guide defines the spectroscopic "source of truth" for distinguishing these isomers.
Mechanistic Context: Tautomerism to Regioisomerism
Before analyzing spectra, one must understand the species being analyzed. The tetrazolate anion is an ambident nucleophile.
The Alkylation Landscape
-
Thermodynamic Control: Generally favors the N2-isomer (2,5-disubstituted) due to reduced steric clash at the adjacent carbon position and greater aromatic stabilization.
-
Kinetic Control: Can favor the N1-isomer (1,5-disubstituted), particularly with bulky electrophiles or specific solvent effects, though N2 often predominates in standard alkylations.
Figure 1: The divergence of tetrazole alkylation. Note that while N2 is often the major product, mixtures are common and require rigorous separation.
The Spectroscopic Toolkit: Comparative Analysis
A. Carbon-13 NMR ( C): The Workhorse
For routine differentiation without expensive
| Feature | N1-Isomer (1,5-disubstituted) | N2-Isomer (2,5-disubstituted) | Mechanistic Reason |
| C-5 Chemical Shift | N2-alkylation preserves a more symmetric, delocalized electron system, resulting in significant deshielding (downfield shift) of C-5. | ||
| Reference | +10 to +15 ppm | The N2 isomer is consistently downfield relative to N1. | |
| C-H Coupling | Both can show coupling to |
Critical Caveat: Substituents at C-5 (phenyl vs. alkyl) shift the absolute baseline, but the relative difference between N1 and N2 remains constant (
B. Nitrogen-15 NMR ( N): The "Smoking Gun"
When
-
N1-Isomer: The alkylated nitrogen (
-like) is significantly shielded (upfield, -150 to -200 ppm relative to nitromethane). The adjacent N2 is deshielded. -
N2-Isomer: The alkylated nitrogen is at position 2.[1][2] Due to symmetry in the 2,5-system, the chemical shift pattern is distinct.
-
HMBC Correlations:
-
N1-R: Protons on the substituent (R) show strong
/ coupling to N1 and C5 . -
N2-R: Protons on the substituent (R) show coupling to N2 , but the coupling path to C5 is often weaker or different due to geometry.
-
C. UV-Vis Spectroscopy
Useful for HPLC detector settings but less reliable for structural proof.
-
N1-Isomer:
is typically at a longer wavelength (bathochromic). -
N2-Isomer:
is typically at a shorter wavelength (hypsochromic) and often has higher extinction coefficients.
Experimental Protocols
Protocol A: Synthesis of Reference Standards (Mixture)
To validate your analytical method, you must generate both isomers.
-
Reagents: 5-Phenyl-1H-tetrazole (1.0 eq), Methyl Iodide (1.2 eq),
(1.5 eq). -
Solvent: Acetone or DMF (0.5 M).
-
Procedure:
-
Result: You will obtain a crude mixture (typically 70:30 to 60:40 ratio of N2:N1).
-
Separation: Use Flash Chromatography (Hexane/EtOAc). The N2-isomer is generally less polar (higher
) and elutes first. The N1-isomer is more polar (lower ) due to a larger dipole moment.
Protocol B: Definitive NMR Acquisition
Don't guess. Run the right sequence.
-
Sample Prep: Dissolve ~10 mg of pure isomer in
or . -
Experiment 1:
C-{1H} (Decoupled):-
Set relaxation delay (
) to 2.0s to ensure quaternary C-5 relaxation. -
Scan range: 256 scans minimum.
-
Look for: Signal at ~164 ppm (N2) vs ~154 ppm (N1).
-
-
Experiment 2:
HMBC (Optional but recommended):-
Optimize for long-range coupling (
). -
This confirms the attachment point of the alkyl group.
-
Decision Matrix: Selecting the Right Method
Do not waste time on X-ray crystallography if a simple NMR scan suffices.
Figure 2: Strategic workflow for structural assignment of tetrazole derivatives.
References
-
Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry. Elsevier. Link
-
Reynard, G., et al. (2022).[5][6] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[5] Link
-
Sveshnikov, N. N., & Nelson, J. H. (1997). Regioselective alkylation of 5-substituted tetrazoles. Journal of Heterocyclic Chemistry.
C shift rules). Link -
Begtrup, M., et al. (1989).
N NMR Spectroscopy of Azoles. Annual Reports on NMR Spectroscopy. Link -
Ostrovskii, V. A., et al. (2012). Tetrazoles. In Advances in Heterocyclic Chemistry. (Comprehensive review on acidity and basicity distinguishing isomers). Link
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The Application Scientist’s Guide: In Vitro Models for Assessing the Metabolic Stability of Tetrazole Derivatives
As medicinal chemists increasingly rely on bioisosteric replacement to optimize lead compounds, the 5-substituted
A critical pitfall in early-stage drug discovery is the mischaracterization of a tetrazole derivative’s metabolic stability. Standard in vitro screening workflows often yield "false-stable" results for tetrazoles. As a Senior Application Scientist, I have seen countless programs advance tetrazole leads based on standard microsomal assays, only to face catastrophic clearance in vivo.
This guide objectively compares the utility of standard Human Liver Microsomes (HLMs), UGT-supplemented HLMs, and Cryopreserved Human Hepatocytes for evaluating tetrazole derivatives. It provides the mechanistic rationale, comparative data, and self-validating protocols required to build a robust ADME strategy.
The Mechanistic Challenge: The Phase II Bypass
The rationale behind using a tetrazole as a carboxylic acid bioisostere is to modulate physicochemical parameters—specifically, to maintain a comparable pKa (~4.5–4.9) while enhancing lipophilicity and resisting CYP450-mediated Phase I degradation[1].
However, tetrazoles are highly susceptible to N-glucuronidation , a Phase II conjugation reaction mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2]. Specifically, isoforms such as UGT1A3, UGT1A4, and UGT2B7 actively catalyze the addition of a glucuronic acid moiety to the tetrazole ring[2], rendering the molecule highly hydrophilic and tagging it for rapid biliary or renal excretion[3].
Standard HLM assays are typically supplemented only with NADPH, which solely activates CYP450 enzymes. Because tetrazoles bypass CYP450 metabolism, they appear artificially stable in these standard screens. To capture the true clearance of a tetrazole, the in vitro model must possess functional UGT machinery and the necessary UDP-glucuronic acid (UDPGA) cofactor.
Metabolic shift of tetrazole bioisosteres bypassing Phase I oxidation for Phase II N-glucuronidation.
Comparative Analysis of In Vitro Models
To accurately predict the in vivo hepatic clearance of a tetrazole derivative, we must select an in vitro model that captures its specific biotransformation pathways. Below is a comparative dataset illustrating the performance of a model tetrazole derivative (analogous to the AT1 receptor antagonist Losartan) across three distinct in vitro systems.
Table 1: Quantitative Comparison of Tetrazole Clearance Across Models
| In Vitro Model | Cofactors Added | Active Enzymatic Pathways | Apparent | Intrinsic Clearance ( | Diagnostic Value |
| Standard HLMs | NADPH | CYP450, FMOs | > 120 | < 5.0 | Poor. Yields false-negative clearance data due to lack of Phase II activity. |
| UGT-Supplemented HLMs | NADPH, UDPGA, Alamethicin | CYP450, UGTs | 35 | 42.5 | Good. Isolates and confirms N-glucuronidation liability. |
| Cryopreserved Hepatocytes | None (Endogenous) | CYPs, UGTs, SULTs, Transporters | 28 | 55.2 | Gold Standard. Provides true holistic clearance reflecting in vivo conditions[4]. |
Data Interpretation: The standard HLM assay suggests the compound is highly stable (
Experimental Workflows & Self-Validating Protocols
To prevent late-stage attrition, the testing cascade for any tetrazole-containing lead must incorporate UGT-competent models early in the screening paradigm.
Decision tree for evaluating tetrazole metabolic stability to prevent false-negative clearance data.
Protocol A: UGT-Supplemented HLM Assay (Phase I & II Co-incubation)
The Causality of the Protocol: UGT enzymes are structurally embedded in the membrane of the endoplasmic reticulum, with their active sites facing the luminal (interior) side. During the homogenization process to create microsomes, these vesicles seal shut. The bulky UDPGA cofactor cannot passively cross this membrane. Therefore, we must use a pore-forming peptide, Alamethicin , to permeabilize the vesicles. Without Alamethicin, your UGT assay will fail, leading to dangerous false positives for stability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM
. Prepare Alamethicin (50 µg/mg microsomal protein), 2 mM UDPGA, and 1 mM NADPH. -
Pore Formation (Critical Step): Mix Human Liver Microsomes (1 mg/mL final protein concentration) with Alamethicin. Incubate on ice for 15 minutes. Causality: This allows Alamethicin to self-assemble into transmembrane channels, granting UDPGA access to the UGT active site.
-
Pre-Incubation: Add the tetrazole test compound (final concentration 1 µM, DMSO < 0.1%) to the permeabilized microsomes. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the cofactor mixture (NADPH + UDPGA).
-
Self-Validating Controls:
-
Minus-Cofactor Control: Run a parallel incubation lacking NADPH and UDPGA. If the compound depletes here, it is chemically unstable, not metabolically cleared.
-
Positive Control: Run 7-hydroxycoumarin to verify UGT activity.
-
-
Quenching & Analysis: At designated time points (0, 15, 30, 45, 60 min), transfer 50 µL of the reaction to 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate
.
Protocol B: Cryopreserved Human Hepatocyte Suspension Assay
The Causality of the Protocol: Hepatocytes are whole cells containing the complete, physiologically relevant stoichiometry of Phase I enzymes, Phase II enzymes, and active transporters[4]. Because the cell membrane is intact, endogenous cofactors (NADPH, UDPGA, PAPS) are already present at physiological concentrations. Therefore, no external cofactors are added . This model is the ultimate arbiter for tetrazole stability[5].
Step-by-Step Methodology:
-
Thawing and Recovery: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Immediately transfer to pre-warmed High-Viability Cryopreservation Recovery Medium. Centrifuge at 100 x g for 5 minutes.
-
Viability Assessment: Resuspend the pellet in Williams' Medium E. Assess viability using Trypan Blue exclusion. Rule of thumb: Viability must be >75% to ensure intact Phase II cofactor synthesis.
-
Incubation Setup: Dilute hepatocytes to a working concentration of
viable cells/mL in Williams' Medium E. -
Initiation: Add the tetrazole test compound (final concentration 1 µM) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a 5%
atmosphere with gentle orbital shaking (preventing cell settling). -
Quenching & Analysis: At time points (0, 15, 30, 60, 90, 120 min), quench 50 µL aliquots with 150 µL of cold acetonitrile. Centrifuge and analyze via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to derive the elimination rate constant (
) and calculate .
Conclusion
The tetrazole ring is a highly effective bioisostere for carboxylic acids, but its unique metabolic profile demands specialized in vitro screening strategies. Relying solely on standard NADPH-supplemented HLMs will systematically underestimate the clearance of tetrazole derivatives due to their propensity for UGT-mediated N-glucuronidation. By integrating UGT-supplemented microsomes and cryopreserved hepatocytes into the critical path, drug development professionals can generate accurate, self-validating data that reliably translates to in vivo pharmacokinetic success.
References
-
N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Disposition / PubMed (NIH).2
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter.1
-
In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics / PubMed (NIH).4
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews / PMC (NIH).3
-
An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures: Emerging Bisphenol A Structural Congeners. MDPI.5
Sources
- 1. drughunter.com [drughunter.com]
- 2. N-glucuronidation reactions. I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists in hepatic microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine
The handling of specialized research chemicals such as N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine (CAS: 57020-33-4) requires a rigorous, self-validating safety infrastructure. In drug development and synthetic research, operational safety cannot rely on passive compliance; it must be driven by an understanding of chemical causality.
This guide establishes the critical Personal Protective Equipment (PPE) matrix, operational workflows, and disposal protocols required to handle this tetrazole derivative safely, ensuring both personnel protection and experimental integrity.
Hazard Causality and Risk Assessment
N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound utilized primarily in advanced chemical research [1]. While many tetrazole derivatives are investigated for their energetic properties, this specific substituted amine is generally handled as a stable solid under standard laboratory conditions.
However, the primary operational risks stem from its physical state and typical solvent interactions:
-
Particulate Inhalation: As a fine powder, it poses a risk of respiratory tract irritation. The high nitrogen content and specific functional groups necessitate the prevention of mucosal absorption.
-
Dermal Exposure: Contact can lead to skin irritation. More critically, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) during assays or reactions. These solvents act as potent carrier agents, rapidly transporting dissolved solutes through standard dermal barriers and rendering standard latex gloves dangerously ineffective.
Quantitative PPE Specifications Matrix
To mitigate the risks outlined above, the following PPE specifications must be strictly enforced. The selection is based on for general PPE requirements[2].
| PPE Category | Specification / Standard | Causality & Operational Rationale |
| Hand Protection | 100% Nitrile, | Nitrile provides superior resistance to incidental contact with polar aprotic solvents compared to latex. Double-gloving allows immediate removal of the outer layer upon suspected contamination without exposing the skin. |
| Eye Protection | ANSI Z87.1+ compliant chemical splash goggles. | Safety glasses with side shields are insufficient against fine airborne particulates or solvent splashes during transfer operations. |
| Body Protection | Flame-resistant (FR) lab coat (e.g., Nomex III A) with knit cuffs. | Prevents accumulation of static charge (critical for powders) and protects against potential secondary hazards if the compound is used in exothermic reactions. |
| Respiratory | N95/P100 particulate respirator OR handling strictly within a Class II Type A2 Biosafety Cabinet / Chemical Fume Hood. | Required if engineering controls (fume hood) fail or during bulk transfer operations where aerosolization of the powder is highly probable. |
Step-by-Step Operational Workflow: Weighing and Transfer
The following protocol establishes a self-validating system for the physical handling of N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine, minimizing aerosolization and cross-contamination.
Phase 1: Preparation and Engineering Controls
-
Verify the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm).
-
Clear the workspace of all unnecessary equipment to prevent turbulent airflow.
-
Place an anti-static weighing boat on the analytical balance inside the fume hood. Ground the balance to dissipate static electricity, which can cause the tetrazole powder to scatter.
Phase 2: Execution
-
Don the prescribed PPE (Nitrile gloves, splash goggles, FR lab coat).
-
Utilize a static-dissipative micro-spatula to transfer the compound.
-
Mechanistic Insight: Do not drop the powder from a height. Lower the spatula directly into the weighing boat before rotating it to release the compound. This drastically reduces the kinetic energy transferred to the particles, preventing aerosolization.
-
Once the desired mass is achieved, immediately seal the source container.
Phase 3: Solubilization (If applicable)
-
If transferring to a reaction vessel, introduce the solvent (e.g., DMSO) slowly down the side of the vessel to wash any residual powder from the neck into the main body.
-
Seal the reaction vessel before removing it from the fume hood.
Decontamination and Disposal Plan
Proper disposal must align with [3]. Tetrazole derivatives must never be disposed of in standard municipal waste or aqueous drain systems.
Step-by-Step Disposal Protocol:
-
Solid Waste: Collect all contaminated consumables (weighing boats, outer gloves, spatulas, and empty reagent bottles) into a designated, clearly labeled, sealable solid hazardous waste container.
-
Liquid Waste: Any solvent containing dissolved N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine must be segregated into a compatible, high-density polyethylene (HDPE) liquid waste carboy. Label as "Toxic Organic Waste - Contains Tetrazole Derivatives."
-
Decontamination: Wipe down the balance and fume hood surface with a solvent known to dissolve the compound (e.g., a small amount of ethanol or isopropanol on a low-lint wipe), followed by a secondary wipe with soapy water. Dispose of the wipes in the solid waste container.
-
Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration. Incineration in a facility equipped with an afterburner and alkaline scrubber is required to safely manage the nitrogen oxides (
) generated during the combustion of nitrogen-rich compounds.
Operational Safety Workflow Diagram
Workflow for handling and disposing of N,N-dimethyl-1-phenyl-1H-tetrazol-5-amine.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements (Personal Protective Equipment). United States Department of Labor. Retrieved from[Link]
-
Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. United States Environmental Protection Agency. Retrieved from[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
